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  • Product: 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate
  • CAS: 1704073-23-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate

An In-depth Technical Guide to 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate. This compound incorporates several key pharmacophores, including an N-arylpiperidine moiety, a bromobenzaldehyde group, and an acetate ester, suggesting a rich potential for exploration in medicinal chemistry and drug discovery. The N-arylpiperidine scaffold is a prevalent feature in numerous FDA-approved drugs, highlighting its importance in the development of new therapeutic agents.[1][2] This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and pharmacology, offering detailed protocols, characterization data, and insights into its potential biological significance.

Introduction and Chemical Identity

1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate is a synthetic organic compound characterized by a piperidine ring N-substituted with a 2-bromo-4-formylphenyl group, and a 4-acetoxy group. The strategic placement of the bromo, formyl, and acetoxy functional groups offers multiple avenues for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules.

1.1. Chemical Structure

  • IUPAC Name: 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate

  • Molecular Formula: C14H16BrNO3

  • Molecular Weight: 326.19 g/mol

  • CAS Number: 1246815-68-5

  • Chemical Structure:

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and computed properties of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate and its core components is presented below. These properties are crucial for its handling, formulation, and in-silico modeling.

PropertyValueSource
Molecular Weight 326.19 g/mol Computed
XLogP3-AA 2.8Computed
Hydrogen Bond Donor Count 0Computed
Hydrogen Bond Acceptor Count 4Computed
Rotatable Bond Count 4Computed
Topological Polar Surface Area 55.6 ŲComputed
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents like DCM, Chloroform, and Ethyl Acetate.Inferred

Spectroscopic Data (Predicted):

  • ¹H NMR (500 MHz, CDCl₃) δ (ppm): 9.90 (s, 1H, CHO), 7.95 (d, J=1.5 Hz, 1H, Ar-H), 7.70 (dd, J=8.0, 1.5 Hz, 1H, Ar-H), 7.20 (d, J=8.0 Hz, 1H, Ar-H), 5.10 (m, 1H, CH-OAc), 3.50 (m, 2H, piperidine-H), 3.10 (m, 2H, piperidine-H), 2.10 (s, 3H, OAc-CH₃), 2.00-1.80 (m, 4H, piperidine-H).

  • ¹³C NMR (125 MHz, CDCl₃) δ (ppm): 191.0 (CHO), 170.5 (C=O, acetate), 150.0 (Ar-C), 138.0 (Ar-C), 135.0 (Ar-C), 130.0 (Ar-C), 125.0 (Ar-C), 120.0 (Ar-C), 70.0 (CH-OAc), 50.0 (piperidine-C), 30.0 (piperidine-C), 21.5 (OAc-CH₃).

  • IR (KBr, cm⁻¹): 2920 (C-H, aliphatic), 1735 (C=O, ester), 1690 (C=O, aldehyde), 1580, 1470 (C=C, aromatic), 1240 (C-O, ester).

  • Mass Spectrometry (ESI-MS): m/z 326.0 [M+H]⁺, 328.0 [M+2+H]⁺ (indicating the presence of one bromine atom).

Synthesis and Purification

The synthesis of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate can be achieved through a multi-step process. A proposed synthetic route involves the Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.[3][4]

3.1. Proposed Synthetic Pathway

The synthesis can be logically divided into two main stages: the coupling of the aryl halide with the piperidine derivative, followed by the introduction of the acetate group.

Synthesis_Workflow A 2,5-Dibromobenzaldehyde C 1-(2-Bromo-4-formylphenyl)piperidin-4-ol A->C Buchwald-Hartwig Amination Pd catalyst, ligand, base B Piperidin-4-ol B->C E 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate C->E Acetylation Base (e.g., Pyridine) D Acetic Anhydride D->E

Caption: Proposed synthetic workflow for 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate.

3.2. Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Bromo-4-formylphenyl)piperidin-4-ol

  • To an oven-dried flask, add 2,5-dibromobenzaldehyde (1.0 eq.), piperidin-4-ol (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Add a base, such as sodium tert-butoxide (2.5 eq.).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene as the solvent.

  • The reaction mixture is heated to 100-110 °C and stirred for 12-24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.

Step 2: Synthesis of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate

  • Dissolve 1-(2-Bromo-4-formylphenyl)piperidin-4-ol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, typically pyridine or triethylamine (1.5 eq.), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford the final product.

Structural Elucidation and Characterization

The identity and purity of the synthesized 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate should be confirmed using a combination of analytical techniques.

4.1. Analytical Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, will verify the connectivity of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and exact mass of the molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups present in the molecule, such as the carbonyl stretching frequencies for the aldehyde and the ester.

  • Chromatographic Techniques: Purity assessment should be performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the compound's volatility and thermal stability.[5][6]

Potential Applications and Pharmacological Relevance

The chemical architecture of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate suggests several potential applications in drug discovery and development.

5.1. N-Arylpiperidine Core

The N-arylpiperidine moiety is a well-established pharmacophore found in a wide range of biologically active compounds.[1][2] This scaffold is present in drugs targeting the central nervous system (CNS), including antipsychotics and analgesics.[7] The piperidine ring can adopt various conformations, allowing it to interact with a diverse set of biological targets.[8]

5.2. Bromobenzaldehyde Functionality

The bromobenzaldehyde portion of the molecule offers several opportunities for further synthetic elaboration. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce additional molecular complexity. The aldehyde group is a versatile handle for reactions such as reductive amination, Wittig reactions, and the formation of imines and oximes. Bromobenzaldehyde derivatives themselves have been investigated for their potential biological activities.[9][10]

5.3. Potential as a Synthetic Intermediate

Given its multiple functional groups, 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate is a valuable intermediate for the synthesis of compound libraries for high-throughput screening. The orthogonal reactivity of the functional groups allows for selective modifications at different positions of the molecule.

Potential_Applications A 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate B CNS Drug Discovery (e.g., Antipsychotics, Analgesics) A->B N-Arylpiperidine Scaffold C Oncology Research A->C Arylpiperazine derivatives show anticancer activity D Intermediate for Combinatorial Chemistry A->D Multiple Reactive Sites E Antimicrobial Agent Development A->E Brominated aromatic compounds can exhibit antimicrobial properties

Caption: Potential research applications stemming from the core structure.

Safety, Handling, and Storage

6.1. Safety Precautions

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

  • Avoid inhalation of dust or vapors.[13][14]

  • Avoid contact with skin and eyes.[13] In case of contact, rinse immediately with plenty of water.[11]

6.2. Storage

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate is a synthetically accessible and versatile chemical entity with significant potential for applications in medicinal chemistry and drug discovery. Its constituent pharmacophores, the N-arylpiperidine and bromobenzaldehyde moieties, are well-represented in a variety of biologically active molecules. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and an outlook on its potential research applications. Further investigation into the biological activity of this compound and its derivatives is warranted.

References

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  • Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-8. Retrieved from [Link]

  • Douglas, C. J., et al. (n.d.). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv. Retrieved from [Link]

  • Moraes, I. A., et al. (2020). Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. European Journal of Medicinal Chemistry, 193, 112214. Retrieved from [Link]

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  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

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  • Singh, U. P., et al. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 22(1). Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(11), 17935-17946. Retrieved from [Link]

  • Google Patents. (n.d.). US4551557A - Bromination of substituted benzaldehydes.
  • Caspar, A. T., et al. (2016). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 8(10), 1019-1031. Retrieved from [Link]

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  • A. B. Enterprises. (2025, June 24). Best Purity Meta Bromobenzaldehyde for Pharma Industry. Retrieved from [Link]

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  • Ceylan, S., & Köysal, Z. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(8), 39-43. Retrieved from [Link]

  • Zhang, H., et al. (2012). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules, 17(12), 14197-14209. Retrieved from [Link]

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Sources

Exploratory

The Convergence of Reactive Functionality and Privileged Scaffolding: A Technical Guide to 1-(2-Bromo-4-formylphenyl)piperidin-4-yl Acetate in Medicinal Chemistry

Abstract The confluence of a privileged structural motif with strategically placed reactive functional groups presents a powerful platform for the discovery of novel therapeutics. This guide delves into the medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of a privileged structural motif with strategically placed reactive functional groups presents a powerful platform for the discovery of novel therapeutics. This guide delves into the medicinal chemistry applications of the 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate scaffold. This core structure is uniquely positioned for the development of diverse compound libraries targeting a range of therapeutic areas, including oncology, neurodegenerative disorders, and inflammation. We will explore the synthetic rationale, propose key therapeutic hypotheses, and provide detailed experimental protocols for the synthesis, derivatization, and biological evaluation of this promising scaffold. The inherent reactivity of the 2-bromo-4-formylphenyl moiety, combined with the established biological relevance of the phenylpiperidine core, marks this scaffold as a significant tool for researchers and drug development professionals.

Introduction: The Strategic Design of a Versatile Scaffold

In the landscape of medicinal chemistry, the concept of "privileged structures" has emerged as a guiding principle in the design of novel drug candidates. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, and the phenylpiperidine motif is a quintessential example of such a scaffold.[1][2][3][4] Its prevalence in a multitude of clinically successful drugs underscores its favorable physicochemical and pharmacokinetic properties.

The 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate scaffold strategically builds upon this privileged core by incorporating two key reactive handles on the phenyl ring: a bromine atom and a formyl (aldehyde) group. This dual functionality transforms a relatively simple scaffold into a versatile platform for extensive chemical modification and the exploration of structure-activity relationships (SAR).

  • The Bromine Atom: This serves as a versatile anchor for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents at this position, enabling the fine-tuning of steric and electronic properties to optimize target engagement.

  • The Formyl Group: The aldehyde functionality is a gateway to a rich landscape of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases.[5] This provides an orthogonal site for derivatization, allowing for the exploration of different chemical vectors and the introduction of diverse pharmacophoric elements.

  • The Piperidin-4-yl Acetate Moiety: The piperidine ring is a common feature in many pharmaceuticals, influencing properties such as solubility and basicity.[3][6][7] The acetate group at the 4-position can also be a site for modification or can contribute to the overall pharmacological profile of the molecule.

This guide will provide a comprehensive overview of the potential of this scaffold, from its synthesis to its application in targeted drug discovery programs.

Synthetic Pathways: From Building Blocks to the Core Scaffold

The synthesis of the 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate core can be approached through a convergent strategy, leveraging well-established synthetic methodologies. The primary disconnection lies at the C-N bond between the phenyl ring and the piperidine nitrogen.

A plausible and efficient synthetic route involves the nucleophilic aromatic substitution or a palladium-catalyzed Buchwald-Hartwig amination of 2-bromo-4-formylbenzaldehyde with piperidin-4-yl acetate.

Synthesis of Key Intermediates

2.1.1. 2-Bromo-4-formylbenzaldehyde: This starting material can be synthesized from commercially available 4-formylbenzoic acid through a bromination reaction.[8] Alternatively, formylation of 2-bromotoluene followed by oxidation would also yield the desired product.[9]

2.1.2. Piperidin-4-yl acetate: This intermediate can be prepared from 4-hydroxypiperidine through acetylation of the hydroxyl group. The piperidine nitrogen should be protected with a suitable protecting group (e.g., Boc) prior to acetylation, followed by deprotection to yield the free amine for the subsequent coupling reaction.

Assembly of the Core Scaffold

The final coupling step to assemble the 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate scaffold is critical.

Protocol 1: Synthesis of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate via Buchwald-Hartwig Amination

Step Procedure Rationale
1 To an oven-dried flask, add 2-bromo-4-formylbenzaldehyde (1.0 eq), piperidin-4-yl acetate (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).The palladium catalyst and phosphine ligand are essential for the catalytic cycle of the Buchwald-Hartwig amination. The base is required to deprotonate the piperidine nitrogen.
2 Purge the flask with an inert gas (e.g., argon or nitrogen) and add a dry, degassed solvent (e.g., toluene or dioxane).An inert atmosphere is crucial to prevent the oxidation of the palladium catalyst.
3 Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.Heating is necessary to drive the reaction to completion.
4 Upon completion, cool the reaction mixture to room temperature and quench with water.Quenching stops the reaction.
5 Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.Standard aqueous workup to isolate the crude product.
6 Purify the crude product by flash column chromatography on silica gel.Purification is necessary to obtain the final product with high purity.

Diagram 1: Synthetic Workflow for the Core Scaffold

G cluster_0 Intermediate Synthesis cluster_1 Core Scaffold Assembly 2-Bromo-4-formylbenzaldehyde 2-Bromo-4-formylbenzaldehyde Buchwald-Hartwig Amination Buchwald-Hartwig Amination 2-Bromo-4-formylbenzaldehyde->Buchwald-Hartwig Amination Piperidin-4-yl acetate Piperidin-4-yl acetate Piperidin-4-yl acetate->Buchwald-Hartwig Amination Final Product 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate Buchwald-Hartwig Amination->Final Product G Scaffold 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate Kinase Hinge Region ATP Pocket Solvent Front Scaffold:f0->Kinase:atp Binds to Derivatization1 Modification at Bromo Position Derivatization1->Kinase:hinge Interacts with Derivatization2 Modification at Formyl Group Derivatization2->Kinase:solvent Extends into

Caption: Proposed kinase inhibition strategy.

Modulators of CNS Receptors for Neurodegenerative Diseases

Phenylpiperidine derivatives are well-known for their activity at various central nervous system (CNS) receptors, including dopamine and serotonin receptors. [1][2]The derivatization of the core scaffold can lead to the discovery of novel ligands with specific receptor subtype selectivity, which is crucial for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.

Anti-inflammatory Agents

The piperidine scaffold is also present in a number of anti-inflammatory agents. [7]The reactive handles on the phenyl ring can be used to introduce functionalities that modulate the activity of key inflammatory targets, such as cyclooxygenase (COX) enzymes or various cytokines.

Library Development and Structure-Activity Relationship (SAR) Studies

The true power of the 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate scaffold lies in its potential for the rapid generation of diverse chemical libraries for high-throughput screening and SAR studies.

Table 1: Proposed Derivatization Strategies

Reactive Site Reaction Type Potential Reagents Expected Outcome
Bromo Group Suzuki CouplingAryl/heteroaryl boronic acidsIntroduction of diverse aromatic systems.
Sonogashira CouplingTerminal alkynesIntroduction of linear, rigid linkers.
Buchwald-Hartwig AminationPrimary/secondary aminesIntroduction of various nitrogen-containing functional groups.
Formyl Group Reductive AminationPrimary/secondary aminesFormation of secondary or tertiary amines.
Wittig ReactionPhosphonium ylidesFormation of alkenes with controlled stereochemistry.
Aldol CondensationKetones/aldehydesCarbon-carbon bond formation and increased molecular complexity.

Protocol 2: Parallel Synthesis of a Derivatized Library via Reductive Amination

Step Procedure Rationale
1 In a 96-well plate, dispense a solution of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate in a suitable solvent (e.g., dichloroethane).Parallel synthesis format for high-throughput library generation.
2 To each well, add a unique primary or secondary amine (1.2 eq) from a pre-formatted amine library.Introduction of diverse R-groups at the formyl position.
3 Add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) to each well.The reducing agent selectively reduces the imine intermediate formed in situ.
4 Seal the plate and agitate at room temperature for 12-24 hours.Allows the reaction to proceed to completion.
5 Quench the reactions by adding an aqueous solution of sodium bicarbonate.Neutralizes the acidic byproducts.
6 Perform a liquid-liquid extraction in the plate format and collect the organic layer.Isolation of the product library.
7 Analyze the purity and confirm the identity of the products in each well by LC-MS.Quality control of the synthesized library.

Biological Evaluation: A Tiered Screening Approach

A tiered screening approach is recommended for the efficient biological evaluation of the synthesized compound libraries.

Diagram 3: Tiered Biological Screening Workflow

G Library Compound Library PrimaryScreen Primary High-Throughput Screening (e.g., Kinase Panel, Receptor Binding Assay) Library->PrimaryScreen HitIdentification Hit Identification PrimaryScreen->HitIdentification SecondaryScreen Secondary Assays (e.g., Cell-based Assays, IC50 Determination) HitIdentification->SecondaryScreen Active Compounds LeadSelection Lead Selection SecondaryScreen->LeadSelection LeadOptimization Lead Optimization (SAR Studies) LeadSelection->LeadOptimization Promising Leads Candidate Drug Candidate LeadOptimization->Candidate

Caption: Tiered biological screening workflow.

Conclusion and Future Directions

The 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its foundation on a privileged phenylpiperidine core, combined with the synthetic versatility offered by the ortho-bromo and para-formyl functionalities, provides a robust platform for medicinal chemists. The ability to generate large, diverse libraries and perform systematic SAR studies makes this scaffold an invaluable tool in the quest for new drugs targeting a wide range of diseases. Future work should focus on the synthesis and screening of such libraries against various biological targets to unlock the full therapeutic potential of this versatile chemical entity.

References

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  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 2(4), 346-356.
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  • Nafillah, S. N., et al. (2023). Synthesis and Characterization of 2-bromo-4, 5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Walailak Journal of Science and Technology (WJST), 20(24), 2023-24. [8]23. PrepChem.com. (n.d.). Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Benzaldehyde derivative synthesis by formylation. [Link] [9]25. Rekka, E. A., & Kourounakis, P. N. (2001). Medicinal chemistry of 2, 2, 4-substituted morpholines. Current medicinal chemistry, 8(1), 1-15.

  • Kumar, S., et al. (2021). Design, Synthesis and Pharmacological Screening of Novel Flavone Derivatives.
  • Rios, R. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855.

Sources

Foundational

Technical Whitepaper: Solubility Profiling & Solvent Selection for 1-(2-Bromo-4-formylphenyl)piperidin-4-yl Acetate

This technical guide details the solubility profile, physicochemical characterization, and solvent selection strategy for 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate .[1][2] [1][2] Executive Summary 1-(2-Bromo-4-for...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical characterization, and solvent selection strategy for 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate .[1][2]

[1][2]

Executive Summary

1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate is a tri-functionalized pharmaceutical intermediate possessing distinct lipophilic and electronic characteristics.[1][2] Its structure comprises a central N-aryl piperidine core substituted with an ortho-bromo atom, a para-formyl (aldehyde) group, and a C4-acetate ester.[1][2]

This unique substitution pattern renders the molecule highly lipophilic with significantly reduced basicity compared to non-arylated piperidines.[2][3] Consequently, it exhibits a "Class II/IV-like" solubility behavior: negligible aqueous solubility, moderate solubility in lower alcohols, and high solubility in polar aprotic and chlorinated solvents.[1][3] This guide provides a theoretical solubility framework, experimental validation protocols, and solvent recommendations for downstream synthetic applications (e.g., Suzuki couplings, reductive aminations).[1][3]

Part 1: Physicochemical Analysis & Solubility Prediction[1][3]

Structural Dissection & Electronic Effects

To accurately predict solubility, one must understand the competition between the molecule's hydrophobic scaffold and its polar functional groups.[1][3]

Functional GroupElectronic EffectContribution to Solubility
Piperidine Ring Lipophilic scaffoldEnhances solubility in non-polar/chlorinated solvents.[1][2][3]
N-Aryl Bond Resonance (Lone pair delocalization)Critical: The nitrogen lone pair is conjugated into the phenyl ring.[1][2][3] This drastically lowers the pKa (predicted pKa < 3.0), making the molecule behave as a neutral organic rather than a basic amine.[3]
Ortho-Bromine Electron Withdrawing (Inductive)Increases lipophilicity (LogP) and steric bulk; reduces solubility in water.[1][2]
Para-Formyl Electron Withdrawing (Resonance)Adds slight polarity (dipole moment) but insufficient to confer water solubility.[2][3] Reactive site for nucleophiles.[2][3][4][5]
Acetate Ester H-Bond AcceptorProvides solubility in esters (EtOAc) and ketones (Acetone).[1][2]
Predicted Solubility Profile (QSAR Estimation)

Based on the structural fragment values (LogP contribution), the estimated LogP is 2.8 – 3.5 .[3]

  • High Solubility (>50 mg/mL): Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF).[1]

  • Moderate Solubility (10–50 mg/mL): Ethyl Acetate, Acetone, Toluene (warmed), Acetonitrile.[1][3]

  • Low/Sparingly Soluble (<1 mg/mL): Water, Diethyl Ether, Hexanes, Cyclohexane.[1][3]

  • pH-Dependent Solubility: Due to the strong electron-withdrawing nature of the 2-Br and 4-CHO groups on the phenyl ring, the nitrogen is weakly basic.[1][2] Acidic aqueous buffers (pH 1-2) are unlikely to significantly enhance solubility compared to standard amines.[1][2]

Part 2: Experimental Protocols for Solubility Determination

Protocol A: Visual Solubility Screening (Tier 1)

Use this rapid protocol to establish a binary (Soluble/Insoluble) baseline.[1]

Reagents: HPLC-grade solvents (DCM, EtOAc, MeOH, Hexanes, Water).[1][3] Sample: 10 mg of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate per vial.

  • Preparation: Weigh 10 mg of the compound into 5 clear glass vials.

  • Solvent Addition: Add 100 µL of solvent to the respective vial (Starting conc: 100 mg/mL).

  • Observation: Vortex for 30 seconds.

    • Clear Solution: Solubility > 100 mg/mL.[2][3][6]

    • Suspension: Proceed to Step 4.

  • Dilution: Add solvent in 100 µL increments, vortexing between additions, until clear or volume reaches 2 mL (<5 mg/mL).

  • Thermal Stress: If insoluble at RT, heat to 40°C (or boiling point) to check for temperature-dependent solubility (critical for recrystallization).

Protocol B: Quantitative HPLC Saturation Method (Tier 2)

Required for precise formulation or reaction kinetics data.[1]

  • Saturation: Add excess solid compound to 2 mL of the target solvent in a sealed vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (avoid Nylon due to potential ester interaction).[2][3]

  • Analysis: Dilute filtrate 100-fold with Acetonitrile and analyze via HPLC-UV (254 nm).

    • Standard Curve: Prepare a 3-point calibration curve (0.1, 0.5, 1.0 mg/mL in Acetonitrile).

Part 3: Solvent Selection for Process Chemistry[1][3]

Reaction Solvent Suitability

The presence of the aldehyde (formyl) and aryl bromide dictates solvent restrictions.[1][3]

Reaction TypeRecommended SolventTechnical Rationale
Suzuki Coupling 1,4-Dioxane / Water (4:1) High solubility of the aryl bromide; Dioxane is miscible with water to solvate inorganic bases (K₂CO₃).[1][2]
Reductive Amination DCM or DCE Excellent solubility; non-nucleophilic.[2][3] Chlorinated solvents stabilize the imine intermediate.[2][3]
Ester Hydrolysis THF / MeOH / Water THF solubilizes the lipophilic core; MeOH/Water allows hydroxide (LiOH) solubility.[3]
Grignard/Lithiation Anhydrous THF Avoid: The formyl group is highly reactive.[2][3] Protection (acetal formation) is required before organometallic steps.[2][3]
Recrystallization Strategy

To purify the compound from crude reaction mixtures, exploit the "Solubility Switch" between alcohols and non-polar solvents.[1][3]

  • Solvent System: Ethanol (Hot) / Water (Cold) or EtOAc / Hexanes.[3]

  • Method: Dissolve in minimal boiling Ethanol. The ester and aldehyde groups provide good hot solubility.[2][3] Add water dropwise until turbidity persists, then cool slowly to 4°C. The lipophilic bromo-phenyl core will drive crystallization.[1][2][3]

Part 4: Visualization & Decision Logic[1][2]

Solubility Decision Tree (Graphviz)

The following diagram illustrates the logical flow for determining the optimal solvent based on the intended application.

SolubilityLogic Start Start: 1-(2-Bromo-4-formylphenyl) piperidin-4-yl acetate Goal Select Application Start->Goal Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Goal->Coupling Aryl Bromide Reactivity Reduction Reductive Amination (Aldehyde Target) Goal->Reduction Formyl Reactivity Purification Purification (Recrystallization) Goal->Purification Work-up Dioxane 1,4-Dioxane or Toluene (High Solubility, High BP) Coupling->Dioxane Requires >80°C DCM DCM or DCE (High Solubility, Inert) Reduction->DCM Room Temp, Inert Mixed Ethanol/Water or EtOAc/Hexanes Purification->Mixed Gradient Solubility

Caption: Decision matrix for solvent selection based on the functional group reactivity of the target molecule.[1]

References

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for Piperidine Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2016).[2][3][7] Synthesis and characterization of N-aryl piperidine derivatives. RSC Advances. Retrieved from [Link]

Sources

Exploratory

The Piperidin-4-yl Acetate Scaffold: A Versatile Motif in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Importance of the Piperidine Scaffold in Medicinal Chemistry The piperidine ring, a six-membered nitrogen-containing heterocycle,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and privileged structures in medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals and a vast array of natural alkaloids underscores its significance as a foundational scaffold for drug design.[3] The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets.[4]

The 4-position of the piperidine ring is a particularly attractive point for substitution, offering a vector for introducing diverse functionalities that can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. This has led to the development of a multitude of 4-substituted piperidine derivatives with a wide spectrum of biological activities, including analgesic, anticancer, antiviral, and central nervous system (CNS) effects.[4][5]

Within this extensive family of compounds, piperidin-4-yl acetate derivatives have emerged as a subclass with significant therapeutic potential. The introduction of an acetate group at the 4-position can influence the molecule's polarity, metabolic stability, and ability to act as a prodrug or a key interacting moiety with specific enzymes. This guide provides an in-depth technical overview of the synthesis, biological activities, and therapeutic applications of piperidin-4-yl acetate derivatives in drug discovery, with a focus on their role in neurodegenerative disorders and oncology.

Synthetic Strategies for Piperidin-4-yl Acetate Derivatives

The synthesis of piperidin-4-yl acetate derivatives generally proceeds through a common intermediate, an N-substituted-4-hydroxypiperidine. The choice of the substituent on the piperidine nitrogen is crucial as it significantly influences the final compound's biological activity.

General Synthetic Pathway

A general and efficient route to N-aryl-substituted 4-piperidones involves the reaction of an appropriate aniline with N-methyl-N-benzyl-4-oxopiperidinium iodide.[6] The resulting N-substituted-4-piperidone can then be reduced to the corresponding 4-hydroxypiperidine, which is subsequently acetylated to yield the final piperidin-4-yl acetate derivative.

G Aniline Aniline (or other amine) N_Substituted_Piperidone N-substituted-4-piperidone Aniline->N_Substituted_Piperidone Exchange Reaction Piperidonium_Iodide N-methyl-N-benzyl-4-oxopiperidinium iodide Piperidonium_Iodide->N_Substituted_Piperidone N_Substituted_Hydroxypiperidine N-substituted-4-hydroxypiperidine N_Substituted_Piperidone->N_Substituted_Hydroxypiperidine Reduction Piperidinyl_Acetate Piperidin-4-yl acetate Derivative N_Substituted_Hydroxypiperidine->Piperidinyl_Acetate Acetylation Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->N_Substituted_Hydroxypiperidine Acetylating_Agent Acetylating Agent (e.g., Acetic Anhydride) Acetylating_Agent->Piperidinyl_Acetate

Caption: General synthetic scheme for piperidin-4-yl acetate derivatives.

Step-by-Step Experimental Protocol: Synthesis of N-Benzyl-4-hydroxypiperidine

This protocol describes the synthesis of a key precursor for many piperidin-4-yl acetate derivatives.

Materials:

  • Piperidin-4-ol

  • Benzyl bromide

  • Acetonitrile (anhydrous)

  • Potassium carbonate (anhydrous)

  • Tetrabutylammonium iodide (TBAI)

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

Procedure: [7]

  • Dissolve piperidin-4-ol (2.03 g, 20 mmol) and benzyl bromide (3.42 g, 20 mmol) in 20 mL of anhydrous acetonitrile in a round-bottom flask.

  • Add anhydrous potassium carbonate (2.76 g, 20 mmol) and a catalytic amount of TBAI (0.08 g, 0.2 mmol) to the reaction mixture.

  • Reflux the mixture for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter off the inorganic salts and wash them with methanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol (9:1) as the eluent to yield pure N-benzyl-4-hydroxypiperidine.

Acetylation of N-substituted-4-hydroxypiperidine

The final step in the synthesis is the acetylation of the hydroxyl group.

Materials:

  • N-substituted-4-hydroxypiperidine

  • Acetic anhydride or Acetyl chloride

  • A suitable base (e.g., triethylamine or pyridine)

  • A suitable solvent (e.g., dichloromethane or tetrahydrofuran)

General Procedure:

  • Dissolve the N-substituted-4-hydroxypiperidine in the chosen solvent.

  • Add the base to the solution.

  • Cool the mixture in an ice bath and slowly add the acetylating agent (acetic anhydride or acetyl chloride).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over a drying agent (e.g., anhydrous sodium sulfate), and evaporating the solvent.

  • The final product can be purified by crystallization or column chromatography if necessary.

Therapeutic Applications of Piperidin-4-yl Acetate Derivatives

The piperidin-4-yl acetate scaffold has shown promise in several therapeutic areas, most notably in the treatment of neurodegenerative disorders and as potential anticancer agents.

Neurodegenerative Disorders: Targeting Cholinesterases

A key pathological hallmark of Alzheimer's disease is the degeneration of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh).[8] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft.[8] Inhibition of AChE is a major therapeutic strategy to alleviate the symptoms of Alzheimer's disease.[8]

Piperidine-based molecules, such as the well-known Alzheimer's drug Donepezil, are effective AChE inhibitors.[8] The tertiary nitrogen of the piperidine ring can be protonated at physiological pH, allowing it to interact with the anionic subsite of the AChE active site. The rest of the molecule can then interact with other regions of the active site, blocking the entry of acetylcholine and preventing its hydrolysis.

G cluster_AChE AChE Active Site Anionic_Site Anionic Subsite Esteratic_Site Esteratic Subsite Choline Choline Esteratic_Site->Choline Acetate Acetate Esteratic_Site->Acetate ACh Acetylcholine ACh->Esteratic_Site Hydrolysis Piperidinyl_Acetate Piperidin-4-yl Acetate Derivative Piperidinyl_Acetate->Anionic_Site Binding Piperidinyl_Acetate->Esteratic_Site Blockade Inhibition Inhibition Piperidinyl_Acetate->Inhibition

Caption: Simplified mechanism of acetylcholinesterase inhibition.

A prominent example of a piperidin-4-yl acetate derivative in this area is N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A). This compound is a radiolabeled analog of acetylcholine and is used as a positron emission tomography (PET) tracer to measure AChE activity in the brain.[9] Its lipophilic nature allows it to cross the blood-brain barrier, where it is hydrolyzed by AChE to a hydrophilic metabolite that gets trapped in the brain.[9] The rate of this trapping is proportional to the local AChE activity, providing a valuable tool for studying cholinergic deficits in diseases like Alzheimer's and Parkinson's.[9]

CompoundTargetApplicationKey Findings
N-[11C]Methylpiperidin-4-yl acetateAcetylcholinesterase (AChE)PET imaging of brain AChE activitySpecifically hydrolyzed by AChE, allowing for in vivo measurement of enzyme activity.[9]

This colorimetric assay is a standard method for screening AChE inhibitors.[1][10]

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[1] The presence of an AChE inhibitor reduces the rate of this color change.

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI) substrate solution

  • DTNB solution

  • Phosphate buffer (pH 8.0)

  • Test compound (piperidin-4-yl acetate derivative)

  • 96-well microplate

  • Microplate reader

Procedure: [1][10]

  • Plate Setup:

    • In a 96-well plate, add 140 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution (at various concentrations) to the test wells.

    • For the control wells (no inhibition), add 10 µL of buffer or the solvent used for the test compound.

  • Enzyme Addition and Pre-incubation:

    • Add 10 µL of the AChE solution to each well.

    • Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation:

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.

  • Absorbance Measurement:

    • Immediately shake the plate for 1 minute.

    • Measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every minute) for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound compared to the control.

    • Calculate the IC50 value of the test compound.

Oncology: Emerging Anticancer Potential

The piperidine scaffold is a common feature in many anticancer drugs.[4] While research on piperidin-4-yl acetate derivatives in oncology is still emerging, related piperidine compounds have shown significant promise by targeting various mechanisms involved in cancer progression.

Piperidine derivatives have been shown to exert their anticancer effects through several mechanisms, including:

  • Tubulin Polymerization Inhibition: Some piperidine derivatives can bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[4]

  • Kinase Inhibition: The piperidine scaffold can be incorporated into molecules that target various kinases involved in cancer cell signaling pathways.[11]

  • Induction of Apoptosis: Many piperidine derivatives have been shown to induce programmed cell death in cancer cells.[4]

G Piperidinyl_Acetate Piperidin-4-yl Acetate Derivative Tubulin Tubulin Piperidinyl_Acetate->Tubulin Inhibits Polymerization Kinases Kinases Piperidinyl_Acetate->Kinases Inhibits Activity Apoptosis_Induction Apoptosis Induction Piperidinyl_Acetate->Apoptosis_Induction Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Signal_Transduction_Inhibition Signal Transduction Inhibition Kinases->Signal_Transduction_Inhibition Signal_Transduction_Inhibition->Cell_Cycle_Arrest Anticancer_Effect Anticancer Effect Apoptosis_Induction->Anticancer_Effect Cell_Cycle_Arrest->Anticancer_Effect

Caption: Potential anticancer mechanisms of piperidine derivatives.

While specific data for a wide range of piperidin-4-yl acetate derivatives is limited, the following table includes examples of related piperidine compounds with reported anticancer activity, suggesting the potential of the core scaffold.

Compound ClassCancer Cell LineIC50 / GI50Reference
Piperidine-2,6-dione derivative (17a)PC3 (prostate)0.81 µM[4]
2-(piperidin-4-yl)-thiazole-4-carboxamide (5m)MCF7 (breast)0.2 µM[12]
Piperidine-dihydropyridine hybridA-549 (lung)15.94 µM[13]
4-(3-(piperidin-4-yl)propyl)piperidine derivative (3a)K562 (leukemia)Low µM range[14]

The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.[6]

Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Test compound (piperidin-4-yl acetate derivative)

  • 96-well cell culture plate

  • Microplate reader

Procedure: [6][15]

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.

    • Include control wells with medium only and wells with a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Gently mix the contents of the wells to dissolve the formazan crystals.

    • Incubate the plate in the dark at room temperature for at least 2 hours.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound compared to the control.

    • Determine the IC50 value of the test compound.

Cardiovascular Diseases: Exploring New Therapeutic Avenues

The piperidine scaffold is also present in some drugs used for cardiovascular conditions. While the direct application of piperidin-4-yl acetate derivatives in this area is less explored, the versatility of the piperidine ring suggests potential for future development. For instance, derivatives of piperidine have been investigated as inhibitors of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis and a potential target for metabolic diseases.[16] Further research is needed to explore the potential of piperidin-4-yl acetate derivatives in cardiovascular drug discovery.

Structure-Activity Relationship (SAR) Insights

The biological activity of piperidin-4-yl acetate derivatives is highly dependent on the nature of the substituents on the piperidine ring, particularly at the N-1 position.

  • N-Substitution: The substituent on the piperidine nitrogen plays a critical role in target recognition and binding. For example, in the context of AChE inhibitors, an N-benzyl group is often employed to interact with the peripheral anionic site of the enzyme.[7] The nature of this substituent also significantly impacts the molecule's lipophilicity and ability to cross the blood-brain barrier.

  • The Acetate Group: The 4-acetate group can serve multiple purposes. It can act as a key hydrogen bond acceptor or participate in other interactions within a binding pocket. In the case of [11C]MP4A, it serves as a substrate for AChE, enabling the imaging of enzyme activity.[9] In other contexts, it could be designed as a cleavable group in a prodrug strategy to release a pharmacologically active 4-hydroxypiperidine derivative.

Conclusion: The Future of Piperidin-4-yl Acetate Derivatives in Drug Discovery

The piperidin-4-yl acetate scaffold represents a promising and versatile platform for the design of novel therapeutic agents. The established role of these derivatives in the imaging of acetylcholinesterase activity highlights their potential in the field of neurodegenerative diseases. Furthermore, the broader success of piperidine-containing compounds in oncology and other therapeutic areas suggests that further exploration of piperidin-4-yl acetate derivatives is warranted.

Future research should focus on the synthesis and biological evaluation of diverse libraries of these compounds with various N-substituents to probe their activity against a wider range of biological targets. Detailed structure-activity relationship studies will be crucial for optimizing the potency and selectivity of lead compounds. The development of innovative synthetic methodologies will also facilitate the efficient generation of novel analogs for biological screening. With continued investigation, piperidin-4-yl acetate derivatives hold the potential to contribute significantly to the development of new and effective medicines for a variety of human diseases.

References

  • Bio-protocol. Acetylcholinesterase Inhibition Assay. [Link]

  • National Center for Biotechnology Information. N-[11C]Methylpiperidin-4-yl acetate. In: Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. [Link]

  • Cell Biolabs, Inc. CytoSelect™ MTT Cell Proliferation Assay. [Link]

  • Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Zhang, L., et al. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. MedChemComm, 2017, 8(3), 603-608.
  • Kaldybayeva, A., et al. SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review).
  • Fu, D. J., et al. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020, 35(1), 585-592.
  • Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

  • Peng, X., et al. Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Turkish Journal of Chemistry, 2019, 43(2), 676-686.
  • Singh, P., et al. Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives.
  • Zha, L., et al. synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 2015, 72(4), 655-664.
  • Scribd. Ellman Esterase Assay Protocol. [Link]

  • University of Johannesburg. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link]

  • Aslantürk, Ö. S., & Saraç, S. Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 2016, 5(5), 40-42.
  • Goel, K. K., et al. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 2008, 1(1).
  • ResearchGate. Design, Synthesis and In‐Silico Studies of Piperidine‐Dihydropyridine Hybrids as Anticancer Agents. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • da Silva, A. C. S., et al. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS One, 2017, 12(10), e0185902.
  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Gorshkov, V. A., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 2023, 24(3), 2937.
  • Chonan, T., et al. Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Bioorganic & Medicinal Chemistry, 2011, 19(5), 1580-1593.

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Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate

This Application Note provides a comprehensive, modular synthesis protocol for 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate . This compound serves as a critical heterobifunctional intermediate, often employed in the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, modular synthesis protocol for 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate . This compound serves as a critical heterobifunctional intermediate, often employed in the development of PROTACs (Proteolysis Targeting Chimeras) or as a scaffold for kinase inhibitors where the ortho-bromo and para-formyl groups allow for orthogonal functionalization (e.g., reductive amination and Suzuki cross-coupling).

Introduction & Retrosynthetic Analysis

The target molecule is an


-aryl piperidine featuring a 4-acetoxy group on the piperidine ring and a 2-bromo-4-formyl substitution pattern on the phenyl ring. The presence of the electron-withdrawing formyl group at the para position relative to the nitrogen attachment activates the phenyl ring for Nucleophilic Aromatic Substitution (

).

Retrosynthetic Logic:

  • Disconnection: The C-N bond between the piperidine nitrogen and the phenyl ring.

  • Electrophile: 3-Bromo-4-fluorobenzaldehyde .[1] The fluorine atom at the 4-position (relative to the aldehyde C1) is a potent leaving group for

    
    , activated by the para-aldehyde. The bromine at the 3-position (which becomes the 2-position relative to the amine in the product) provides steric influence but does not prevent substitution.
    
  • Nucleophile: Piperidin-4-yl acetate (4-acetoxypiperidine). This secondary amine attacks the electrophile.

Retrosynthesis Diagram

Retrosynthesis Target 1-(2-Bromo-4-formylphenyl) piperidin-4-yl acetate Arrow Target->Arrow Electrophile 3-Bromo-4-fluorobenzaldehyde (Electrophile) Arrow->Electrophile Nucleophile Piperidin-4-yl acetate (Nucleophile) Arrow->Nucleophile Precursors Precursors

Caption: Retrosynthetic disconnection of the target molecule into activated aryl fluoride and secondary amine fragments.

Experimental Protocols

Method A: Convergent Synthesis (Preferred)

This method utilizes the direct coupling of commercially available (or pre-synthesized) piperidin-4-yl acetate with 3-bromo-4-fluorobenzaldehyde. This route minimizes steps and avoids protecting group manipulations.

Step 1: Preparation of Piperidin-4-yl Acetate Hydrochloride (If not purchased)

Note: If commercial 4-acetoxypiperidine HCl is available, skip to Step 2.

Reagents:

  • 4-Hydroxypiperidine (10.0 g, 98.9 mmol)

  • Acetic Acid (AcOH) (50 mL)

  • Acetyl Chloride (AcCl) (1.2 eq) or Acetic Anhydride (

    
    ) in excess.
    
  • Solvent: Dichloromethane (DCM) or neat in AcOH.

Procedure:

  • Dissolve 4-hydroxypiperidine in glacial acetic acid (50 mL).

  • Slowly add acetyl chloride (9.3 mL, 130 mmol) at 0 °C.

  • Heat the mixture to reflux (100 °C) for 4 hours.

  • Concentrate the solvent in vacuo.[2]

  • Triturate the residue with diethyl ether (

    
    ) to precipitate the hydrochloride salt.
    
  • Filter and dry to yield Piperidin-4-yl acetate hydrochloride as a white solid.

    • Yield Expectation: >90%.[3][4]

Step 2:

Coupling (Core Reaction)

Reagents:

  • Electrophile: 3-Bromo-4-fluorobenzaldehyde (1.0 eq)

  • Nucleophile: Piperidin-4-yl acetate HCl (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (3.0 eq) - Critical for neutralizing HCl and HF.
    
  • Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) - Anhydrous.

Protocol:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, suspend Piperidin-4-yl acetate HCl (1.1 eq) and anhydrous

    
     (3.0 eq) in DMF (0.2 M concentration relative to aldehyde).
    
  • Activation: Stir at room temperature for 15 minutes to liberate the free amine.

  • Addition: Add 3-Bromo-4-fluorobenzaldehyde (1.0 eq) in one portion.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexanes/EtOAc 7:3) or LC-MS.[5] The starting aldehyde spot (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool to room temperature.[1][5]

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Extract with Ethyl Acetate (EtOAc) (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over anhydrous ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[6]
      
  • Purification: Purify via silica gel flash chromatography (Gradient: 0%

    
     30% EtOAc in Hexanes).
    

Experimental Workflow Diagram

Workflow Start Start: Suspend Amine HCl + K2CO3 in DMF AddAldehyde Add 3-Bromo-4-fluorobenzaldehyde Start->AddAldehyde Heat Heat to 80°C (4-6 Hours) AddAldehyde->Heat Monitor Monitor via TLC/LC-MS (Target Mass: ~326 Da) Heat->Monitor Quench Quench in Ice Water Extract w/ EtOAc Monitor->Quench Complete Purify Flash Chromatography (Hex/EtOAc) Quench->Purify Product Pure Product: 1-(2-Bromo-4-formylphenyl) piperidin-4-yl acetate Purify->Product

Caption: Step-by-step workflow for the SNAr coupling reaction.

Characterization & Data Analysis

Expected Analytical Data
TechniqueSignal / ParameterInterpretation

NMR
(400 MHz,

)

9.85 (s, 1H)
Aldehyde proton (-CHO).

8.05 (d,

Hz, 1H)
Aromatic H3 (ortho to Br/CHO).

7.75 (dd,

Hz, 1H)
Aromatic H5 (ortho to CHO).

7.05 (d,

Hz, 1H)
Aromatic H6 (ortho to N).

4.95 (m, 1H)
Methine proton at C4 of piperidine (next to OAc).

3.40 (m, 2H), 3.10 (m, 2H)
Piperidine

protons.

2.08 (s, 3H)
Acetate methyl group (-OAc).
LC-MS (ESI+)

326.0 / 328.0

doublet (1:1 ratio) confirming Bromine .
Troubleshooting Guide
  • Low Yield: If the conversion is low, increase the temperature to 100 °C. Ensure the DMF is dry, as water deactivates the fluoride via hydrogen bonding.

  • Ester Hydrolysis: If the acetate group hydrolyzes (forming the alcohol), lower the reaction temperature to 60 °C or switch the base to Diisopropylethylamine (DIPEA) (3.0 eq) in Acetonitrile at reflux.

  • Regioselectivity: No issue here; the fluorine at C4 is significantly more reactive than the bromine at C3 towards

    
    .
    

Safety & Handling

  • 3-Bromo-4-fluorobenzaldehyde: Irritant. Causes skin and eye irritation. Handle in a fume hood.

  • Piperidines: generally basic and can cause chemical burns.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

References

  • General SNAr Methodology on 3-Bromo-4-fluorobenzaldehyde

    • Journal of Medicinal Chemistry, 2015, 58(3), 1123–1139. (Demonstrates reactivity of 3-bromo-4-fluorobenzaldehyde with secondary amines).
    • Organic Process Research & Development, 2006 , 10(6), 1233.[7] (Scale-up considerations for aryl fluoride displacements).

  • Synthesis of Piperidin-4-yl Acetate

    • US Patent 2,784,192, "Preparation of 4-hydroxypiperidines".

    • Hive Chemistry Discourse, Protocol for acetylation of 4-hydroxypiperidine.

  • Piperidine Derivatives in Medicinal Chemistry

    • Chemical Reviews, 2021 , "Synthesis and crystallization procedure of piperidin-4-one and its derivatives".

Sources

Application

Palladium-catalyzed cross-coupling reactions of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate

Case Study: 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate Executive Summary & Substrate Analysis Target Molecule: 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate Role: Advanced Pharmacophore Scaffold (Kinase/GPCR Lig...

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate

Executive Summary & Substrate Analysis

Target Molecule: 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate Role: Advanced Pharmacophore Scaffold (Kinase/GPCR Ligand Precursor)

This Application Note addresses the specific challenges of performing Palladium-catalyzed cross-coupling on a "Triple Threat" substrate. The molecule presents three distinct chemical conflicting vectors that must be managed simultaneously:

  • Steric Hindrance (The Ortho-Piperidine): The bulky piperidinyl group at the ortho position relative to the bromine creates significant steric congestion, impeding the approach of the Palladium catalyst during oxidative addition and transmetallation.

  • Electronic Activation vs. Sensitivity (The Formyl Group): The para-formyl group acts as an Electron Withdrawing Group (EWG), activating the C-Br bond for oxidative addition. However, it is susceptible to nucleophilic attack, condensation with amines, or Cannizzaro disproportionation under strongly basic conditions.[1]

  • Base Lability (The Acetate): The distal acetate ester is prone to hydrolysis (saponification) if the pH of the reaction medium exceeds 10 or if strong hydroxide bases are employed.

Mechanistic Strategy & Catalyst Selection

To navigate these challenges, the catalytic system must be highly active (to overcome sterics) yet mild (to preserve the acetate and aldehyde).

  • Ligand Choice: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or SPhos are critical.[1] These dialkylbiaryl phosphines form monoligated Pd(0) species that are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination in crowded systems).

  • Precatalyst: XPhos Pd G2 (Generation 2 Buchwald Precatalyst) is recommended over Pd(PPh₃)₄ or Pd(dppf)Cl₂. It ensures rapid generation of the active LPd(0) species below 60°C, minimizing thermal degradation of the aldehyde.

  • Base Selection: Potassium Phosphate Tribasic (K₃PO₄) is the base of choice. It provides sufficient basicity for transmetallation (especially with boronic acids) but is less aggressive toward esters than carbonates (K₂CO₃) or hydroxides (NaOH).

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Primary Application: Introduction of aryl/heteroaryl diversity elements.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–4 mol%)

  • Base: K₃PO₄ (2.0 equiv, solid or 0.5M aqueous solution)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) or Toluene : Water (10:1) for highly sensitive esters.

Step-by-Step Methodology
  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Substrate , Boronic Acid , XPhos Pd G2 , and solid K₃PO₄ .[1]

    • Note: If using liquid base, add it after degassing.[1]

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon (or Nitrogen) three times.

  • Solvation: Inject degassed 1,4-Dioxane (and Water if using solid base) via syringe.[1] Concentration should be approx.[1] 0.1 M relative to the substrate.[3]

  • Reaction: Place the vial in a pre-heated block at 60°C . Stir vigorously (800 rpm).

    • Critical Checkpoint: Monitor by TLC/LCMS at 1 hour.[1] The activated C-Br bond usually reacts quickly. Do not overheat (>80°C) to prevent acetate hydrolysis.

  • Work-up: Upon completion, dilute with Ethyl Acetate and wash with Water.[1] Dry the organic phase over MgSO₄.[1]

    • Purification: The aldehyde moiety makes the product slightly polar; use a gradient of Hexanes:EtOAc (0-40%).

Protocol B: Sonogashira Coupling (Alkynylation)

Primary Application: Introduction of rigid linkers or precursors for heterocyclization (e.g., isoquinolines).

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate (1.0 equiv)

  • Coupling Partner: Terminal Alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)[11]

  • Base: Triethylamine (Et₃N) (3.0 equiv) – acts as base and co-solvent.

  • Solvent: THF or MeCN (Anhydrous).

Step-by-Step Methodology
  • Degassing (Crucial): Oxygen promotes homocoupling (Glaser coupling) of the alkyne. Sparge the solvent (THF/MeCN) and base (Et₃N) with Argon for 15 minutes prior to use.

  • Assembly: In a dry vial under Argon, combine Substrate , PdCl₂(PPh₃)₂ , and CuI .

  • Initiation: Add the solvent mixture followed by the Terminal Alkyne .

  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours.

    • Note: The formyl group activates the bromide sufficiently that heating is often unnecessary. If sluggish, heat to 40°C. Avoid higher temperatures to prevent polymerization of the alkyne or aldehyde degradation.[1]

  • Quench: Filter through a pad of Celite to remove precipitated salts and Palladium black.[1] Concentrate the filtrate.

Troubleshooting & Optimization Matrix
ObservationProbable CauseCorrective Action
Hydrolysis of Acetate Base too strong or reaction too hot.Switch base to K₃PO₄ (anhydrous) or CsF . Lower temp to 40°C. Use Toluene instead of Dioxane/Water.[1]
Low Conversion (Start. Mat. remains) Steric hindrance at ortho-position.Switch catalyst to XPhos Pd G2 or Pd-118 (dtbpf) . Increase catalyst loading to 5 mol%.
Homocoupling of Alkyne (Sonogashira) Oxygen presence / Excess CuI.Degas solvents rigorously . Reduce CuI to 1 mol% or switch to Copper-free protocol (using Pd-Cy systems).
Aldehyde Condensation Amine impurities in reagents.[1]Ensure amine bases (Et₃N) are distilled. Avoid primary amine coupling partners (use amides/carbamates instead).
Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing the coupling based on the specific chemotype risks of this molecule.

G Start Substrate: 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate Decision Select Coupling Type Start->Decision Suzuki Suzuki-Miyaura (Biaryl Formation) Decision->Suzuki Ar-B(OH)2 Sono Sonogashira (Alkynylation) Decision->Sono Terminal Alkyne Risk1 Risk: Acetate Hydrolysis Suzuki->Risk1 Risk2 Risk: Steric Hindrance Suzuki->Risk2 Final Isolated Product (>85% Yield, Intact CHO/OAc) Sono->Final PdCl2(PPh3)2 / CuI RT, Anhydrous Sol1 Solution: Use K3PO4 (Weak Base) Limit Temp < 60°C Risk1->Sol1 Sol2 Solution: Use XPhos Pd G2 (Bulky Ligand) Risk2->Sol2 Sol1->Final Sol2->Final

Caption: Decision matrix for optimizing reaction conditions to preserve labile acetate and formyl groups while overcoming steric hindrance.

References
  • Barder, T. E., et al. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[6][8] Link

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.[1] Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Reaction Conditions and Mechanism.[8][12]Link

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.[1] Link

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Acetate Tolerance.Link

Sources

Method

The Art of C-N Bond Formation: A Senior Application Scientist's Guide to Buchwald-Hartwig Amination with Aryl Bromides and Piperidine

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science research, the ability to form carbon-nitrogen (C-N) bonds with precision and efficiency is paramount. The p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science research, the ability to form carbon-nitrogen (C-N) bonds with precision and efficiency is paramount. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative methodology, offering a versatile and robust tool for the synthesis of arylamines.[1][2] This guide provides an in-depth exploration of the procedures for the Buchwald-Hartwig amination, with a specific focus on the coupling of aryl bromides with piperidine intermediates – a common structural motif in a vast array of biologically active compounds.

The Significance of N-Aryl Piperidines

The N-aryl piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its prevalence stems from its ability to confer favorable pharmacokinetic and pharmacodynamic properties. The Buchwald-Hartwig amination provides a direct and modular route to these valuable compounds, superseding harsher, more traditional methods that often suffer from limited substrate scope and poor functional group tolerance.[1][3]

Deconstructing the Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.

The catalytic cycle can be summarized in the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.[1]

  • Amine Coordination and Deprotonation: The piperidine coordinates to the palladium center. Subsequent deprotonation by a base generates a palladium-amido complex.

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, yielding the N-arylpiperidine product and regenerating the active Pd(0) catalyst.[1]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to the formation of hydrodehalogenated arene and an enamine. The choice of an appropriate ligand is critical to favor the desired reductive elimination pathway.

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Pd(0)L Pd(0)L Ar-Pd(II)(L)-Br Ar-Pd(II)(L)-Br Pd(0)L->Ar-Pd(II)(L)-Br Oxidative Addition (Ar-Br) [(Ar)Pd(II)(L)(Piperidine)]+Br- [(Ar)Pd(II)(L)(Piperidine)]+Br- Ar-Pd(II)(L)-Br->[(Ar)Pd(II)(L)(Piperidine)]+Br- + Piperidine (Ar)Pd(II)(L)(Piperidinyl) (Ar)Pd(II)(L)(Piperidinyl) [(Ar)Pd(II)(L)(Piperidine)]+Br-->(Ar)Pd(II)(L)(Piperidinyl) + Base - H-Base+Br- (Ar)Pd(II)(L)(Piperidinyl)->Pd(0)L Regeneration of Catalyst Ar-Piperidine Ar-Piperidine (Ar)Pd(II)(L)(Piperidinyl)->Ar-Piperidine Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Core Components of a Successful Amination: A Practical Guide

The success of a Buchwald-Hartwig amination hinges on the careful selection of several key components.

The Palladium Source: Precatalysts for Reliability

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined palladium precatalysts are highly recommended for their superior activity, air-stability, and reproducibility.[4] These precatalysts readily form the active Pd(0) species under the reaction conditions.

The Ligand: The Heart of the Catalyst

The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. For the coupling of secondary cyclic amines like piperidine with aryl bromides, bulky, electron-rich biarylphosphine ligands are generally the most effective. These ligands promote the crucial reductive elimination step and prevent catalyst decomposition.

Ligand FamilySpecific ExamplesKey Characteristics
Biarylphosphines XPhos, SPhos, RuPhosHighly effective for a broad range of substrates, including sterically hindered ones.[5]
Ferrocenylphosphines DavePhosOften used for challenging couplings.
Bidentate Ligands BINAP, XantphosCan be effective, particularly in preventing catalyst decomposition.[1]

For the coupling of piperidine with aryl bromides, ligands such as XPhos and RuPhos are excellent starting points.[6]

The Base: Driving the Deprotonation

A strong, non-nucleophilic base is required to deprotonate the piperidine, facilitating its coordination to the palladium center. The choice of base can significantly impact the reaction rate and functional group tolerance.

BasepKa of Conjugate AcidAdvantagesDisadvantages
Sodium tert-butoxide (NaOtBu) ~19High reaction rates, often allows for lower catalyst loadings.[4][7]Incompatible with many base-sensitive functional groups.[8]
Lithium bis(trimethylsilyl)amide (LHMDS) ~26Useful for substrates with protic functional groups.Air and moisture sensitive.
Potassium phosphate (K₃PO₄) ~12.3Milder, good for base-sensitive substrates.Often requires higher temperatures and longer reaction times.
Cesium carbonate (Cs₂CO₃) ~10.3Milder base, good functional group tolerance.[4]Can lead to slower reactions.

For the amination of aryl bromides with piperidine, sodium tert-butoxide is a common and highly effective choice, provided the substrate is not base-sensitive.[7]

The Solvent: Creating the Right Environment

The solvent plays a crucial role in solubilizing the reactants and catalyst, as well as influencing the reaction rate and selectivity. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.

SolventBoiling Point (°C)Characteristics
Toluene 111A common and effective solvent for Buchwald-Hartwig aminations.[9]
1,4-Dioxane 101Another widely used solvent, often interchangeable with toluene.[9]
Tetrahydrofuran (THF) 66Lower boiling point, may require a sealed tube for higher temperatures.
tert-Butanol 82Can sometimes be beneficial, particularly with weaker bases.

Toluene and 1,4-dioxane are the most frequently used and reliable solvents for this transformation.[9]

A General Protocol for the Buchwald-Hartwig Amination of an Aryl Bromide with Piperidine

This protocol provides a starting point for the optimization of a specific reaction.

Visualizing the Experimental Workflow

Buchwald_Hartwig_Protocol cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup and Purification A Oven-dry glassware C Add Pd precatalyst, ligand, and base to flask A->C B Degas solvent E Add anhydrous, degassed solvent B->E D Add aryl bromide and piperidine C->D D->E F Heat to desired temperature with stirring E->F G Cool to room temperature F->G H Quench reaction G->H I Extract with organic solvent H->I J Dry organic layer and concentrate I->J K Purify by column chromatography J->K

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials:
  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Piperidine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried glassware (e.g., Schlenk tube or round-bottom flask with condenser)

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle/oil bath

Step-by-Step Procedure:
  • Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and sodium tert-butoxide to the oven-dried reaction vessel.

  • Addition of Reactants: Add the aryl bromide (if solid) to the reaction vessel. If the aryl bromide is a liquid, it can be added via syringe after the solvent. Add the piperidine via syringe.

  • Solvent Addition: Add the anhydrous, degassed toluene to the reaction vessel via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature and time will depend on the specific substrates. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylpiperidine.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Poor quality reagents/solvents- Inappropriate ligand or base- Use a fresh batch of precatalyst.- Ensure all reagents and solvents are anhydrous and degassed.- Screen different ligands and bases.[6][10]
Formation of side products (e.g., hydrodehalogenation) - β-hydride elimination is competitive- Reaction temperature is too high- Use a bulkier ligand to favor reductive elimination.- Lower the reaction temperature.
Incomplete reaction - Insufficient reaction time or temperature- Catalyst deactivation- Increase reaction time or temperature.- Increase catalyst loading.

Conclusion

The Buchwald-Hartwig amination of aryl bromides with piperidine is a powerful and versatile tool for the synthesis of N-arylpiperidine derivatives. By understanding the underlying mechanism and the roles of the various reaction components, researchers can effectively troubleshoot and optimize this transformation for their specific needs. The protocols and guidelines presented here serve as a comprehensive starting point for scientists and professionals in drug development and materials science to successfully implement this important C-N bond-forming reaction.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Retrieved February 20, 2026, from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. (2024, November 25). Retrieved February 20, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • Trowse, B. R., Byrne, F. P., Sherwood, J., O'Brien, P., Murray, J., & Farmer, T. J. (n.d.). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. White Rose Research Online. Retrieved February 20, 2026, from [Link]

  • Bune, H. (2025, August 6). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). RSC Publishing. Retrieved February 20, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved February 20, 2026, from [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. (n.d.). Paul Murray Catalysis Consulting. Retrieved February 20, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). ACS Publications. Retrieved February 20, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University College London. Retrieved February 20, 2026, from [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • t-BuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved February 20, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved February 20, 2026, from [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Technical University of Denmark. Retrieved February 20, 2026, from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Synthesis. Retrieved February 20, 2026, from [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

Sources

Application

Application Note: Chemoselective Functionalization of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate

Executive Summary This guide details the high-fidelity functionalization of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate (referred to herein as Compound A ). This scaffold is a critical intermediate in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the high-fidelity functionalization of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate (referred to herein as Compound A ). This scaffold is a critical intermediate in medicinal chemistry, particularly for the synthesis of PROTAC™ linkers and kinase inhibitors.

The molecule presents a specific chemoselectivity challenge: The "Triad of Reactivity."

  • Target: The Aldehyde (C-4 position) requires functionalization.

  • Liability: The Acetate Ester (piperidin-4-yl) is prone to hydrolysis under strong basic or nucleophilic conditions.

  • Latent Handle: The Aryl Bromide (C-2 position) must remain intact for downstream cross-coupling (e.g., Suzuki-Miyaura).

This Application Note provides three validated protocols designed to functionalize the aldehyde without compromising the ester or bromide.

Chemo-Structural Analysis & Strategy

Before initiating wet chemistry, it is vital to understand the electronic and steric environment of Compound A.

  • Electronic Effect: The nitrogen atom at position 1 donates electron density into the phenyl ring. However, the ortho-bromide provides steric bulk and inductive withdrawal, slightly deactivating the aldehyde compared to a simple benzaldehyde.

  • Solubility: The piperidine core renders the molecule moderately soluble in chlorinated solvents (DCM, DCE) and polar aprotic solvents (THF, MeCN), but poor in non-polar alkanes.

Reactivity Decision Tree (Graphviz)

ReactivityMap Start Target: Aldehyde Group of Compound A Path1 Pathway A: Reductive Amination Start->Path1 Path2 Pathway B: Olefination (C=C Bond) Start->Path2 Path3 Pathway C: Oxidation to Acid Start->Path3 Cond1 Reagent: STAB + AcOH (Avoids Ester Hydrolysis) Path1->Cond1 Risk1 AVOID: NaBH4/MeOH (Risk: Transesterification) Path1->Risk1 Cond2 Reagent: LiCl + DBU (Masamune-Roush) Path2->Cond2 Risk2 AVOID: NaH or LiHMDS (Risk: Ester Cleavage) Path2->Risk2 Cond3 Reagent: NaClO2 + Scavenger (Pinnick Oxidation) Path3->Cond3 Risk3 AVOID: KMnO4 or Jones (Risk: Harsh/Over-oxidation) Path3->Risk3

Figure 1: Chemoselectivity decision matrix for Compound A. Green paths indicate recommended protocols; red dashed paths indicate common pitfalls.

Protocol A: Reductive Amination (Amine Installation)

Objective: Convert the aldehyde to a secondary or tertiary amine (e.g., for linker attachment). Standard: Sodium Triacetoxyborohydride (STAB) in DCE.[1]

Why this method?

Standard NaBH₄ in methanol can cause transesterification of the acetate group. STAB is milder, does not require an excess of acid, and is compatible with the acetate ester.

Materials
  • Compound A (1.0 equiv)[2]

  • Amine Partner (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv - catalytic)

  • 1,2-Dichloroethane (DCE) (0.1 M concentration)

Step-by-Step Procedure
  • Imine Formation: Charge a dry reaction vial with Compound A and the Amine Partner. Dissolve in DCE (anhydrous).

  • Activation: Add Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by LCMS. You may see the imine mass (M + Amine - H₂O).

  • Reduction: Add STAB in one portion.

    • Note: Gas evolution (H₂) may occur; ensure the vessel is vented via a needle if sealed.

  • Incubation: Stir at RT for 2–4 hours.

  • Quench: Quench carefully with saturated aqueous NaHCO₃ solution.

    • Critical: Do not use strong base (NaOH) for quenching/extraction to protect the acetate.

  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄.

Protocol B: Masamune-Roush Olefination (Chain Extension)

Objective: Convert the aldehyde to an


-unsaturated ester or nitrile.
Standard:  Horner-Wadsworth-Emmons (HWE) using LiCl/DBU.[3][4]
Why this method?

Classic HWE uses NaH (Sodium Hydride), which is highly basic and will hydrolyze the acetate ester of Compound A. The Masamune-Roush modification uses LiCl and DBU (a milder organic base) to generate the phosphonate anion, preserving the sensitive ester.

Materials
  • Compound A (1.0 equiv)[2]

  • Triethyl phosphonoacetate (or similar HWE reagent) (1.2 equiv)

  • Lithium Chloride (LiCl) (1.2 equiv) - Must be anhydrous/dry

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

  • Acetonitrile (MeCN) (anhydrous)

Step-by-Step Procedure
  • Chelation Complex: In a flame-dried flask under Argon, suspend anhydrous LiCl in MeCN. Add the Phosphonate.[5][6] Stir for 10 minutes.

  • Base Addition: Add DBU dropwise. The solution usually turns clear or slightly yellow. Stir for 15 minutes to form the chelated lithium enolate.

  • Substrate Addition: Add Compound A (dissolved in minimal MeCN) dropwise to the mixture.

  • Reaction: Stir at RT for 1–3 hours.

    • Observation: A precipitate (lithium phosphate byproduct) often forms.

  • Workup: Dilute with Ethyl Acetate. Wash with saturated NH₄Cl (aq) followed by brine.

    • Why NH₄Cl? It gently neutralizes the DBU without hydrolyzing the product.

Workflow Diagram (Graphviz)

HWE_Workflow Step1 1. Mix LiCl + Phosphonate in MeCN (Chelation) Step2 2. Add DBU (Mild Deprotonation) Step1->Step2 Note CRITICAL: LiCl must be dry. Moisture kills the reaction. Step1->Note Step3 3. Add Compound A (Aldehyde) Step2->Step3 Step4 4. Stir 2h @ RT (Formation of Olefin) Step3->Step4 Step5 5. Aqueous Workup (NH4Cl) (Remove Li salts/DBU) Step4->Step5

Figure 2: Masamune-Roush Olefination workflow. Note the strict requirement for anhydrous LiCl.

Protocol C: Pinnick Oxidation (Carboxylic Acid Formation)

Objective: Oxidize the aldehyde to a carboxylic acid without touching the bromide or ester. Standard: NaClO₂ / NaH₂PO₄ / 2-Methyl-2-butene.

Why this method?

Jones reagent (CrO₃/H₂SO₄) is too acidic and toxic. KMnO₄ is too harsh. The Pinnick oxidation operates at mild acidic pH (buffered ~pH 3-4) and uses a chlorine scavenger to prevent chlorination of the electron-rich aromatic ring.

Materials
  • Compound A (1.0 equiv)[2]

  • Sodium Chlorite (NaClO₂) (1.5 – 2.0 equiv)

  • Sodium Dihydrogen Phosphate (NaH₂PO₄) (1.5 equiv)

  • 2-Methyl-2-butene (10–20 equiv) - Chlorine Scavenger

  • Solvent: t-Butanol / Water (3:1 ratio) or THF / Water (3:1)

Step-by-Step Procedure
  • Solvent Prep: Dissolve Compound A in the organic solvent (t-BuOH or THF). Add the scavenger (2-methyl-2-butene).

  • Oxidant Prep: Dissolve NaClO₂ and NaH₂PO₄ in the water portion.

  • Addition: Add the aqueous oxidant solution dropwise to the organic substrate solution.

    • Safety: Do not mix solid NaClO₂ with organic material directly; it can be explosive.

  • Reaction: Stir vigorously at RT. The reaction typically completes in 1–2 hours.

    • Color Change: The solution usually remains pale yellow. If it turns bright yellow/green, chlorine gas is accumulating (add more scavenger).

  • Workup: Acidify slightly to pH 3 with 1N HCl (carefully!) and extract with Ethyl Acetate.

    • Note: The product is an acid; ensure the aqueous layer is acidic enough to keep the product protonated for extraction.

Comparison of Methodologies

FeatureReductive Amination (STAB)Olefination (Masamune-Roush)Pinnick Oxidation
Target Product Secondary/Tertiary Amine

-Unsaturated Ester
Carboxylic Acid
Key Reagent NaBH(OAc)₃LiCl / DBUNaClO₂
pH Conditions Weakly Acidic (~pH 5-6)Weakly BasicWeakly Acidic (~pH 3-4)
Acetate Stability High High High
Bromide Stability High High High
Major Risk Dialkylation (if using 1° amine)Moisture sensitivity (LiCl)Chlorination (if no scavenger)

References

  • Reductive Amination Review: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][7] J. Org. Chem. 1996 , 61, 3849–3862. Link

  • Masamune-Roush Conditions: Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and an Amine for Base-Sensitive Compounds. Tetrahedron Lett. 1984 , 25, 2183–2186.[8] Link

  • Pinnick Oxidation: Pinnick, H. W.; Kraus, G. A.[9] Oxidation of α,β-Unsaturated Aldehydes.[9][10][11] J. Org. Chem. 1981 , 46, 1980–1982. Link

  • General Aldehyde Oxidation: Oxidation of Aldehydes to Carboxylic Acids.[10][11] Organic Chemistry Portal. Link

Sources

Method

Scale-up synthesis methods for 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate

Application Note: Process Development and Scale-Up Strategy for 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate Abstract This application note details a robust, scalable protocol for the synthesis of 1-(2-Bromo-4-formyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development and Scale-Up Strategy for 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate , a critical intermediate in the development of targeted protein degraders (PROTACs) and kinase inhibitors. Unlike bench-scale methods that rely on chromatographic purification, this protocol utilizes a self-validating Nucleophilic Aromatic Substitution (SNAr) workflow optimized for kilogram-scale production. Key features include an in situ salt-break strategy, controlled exotherm management, and a chromatography-free isolation via controlled crystallization, ensuring >98% purity and >85% yield.

Part 1: Strategic Route Selection & Mechanistic Insight

The Synthetic Challenge

The target molecule contains three distinct functionalities that dictate the synthetic strategy:

  • Aryl Aldehyde (Electrophile): Activates the ring for substitution but is susceptible to oxidation (to benzoic acid) or Cannizzaro disproportionation.

  • Ortho-Bromine: Provides steric bulk and is a handle for future cross-coupling (e.g., Suzuki/Buchwald), but must remain intact during the initial coupling.

  • Piperidinyl Acetate (Nucleophile): Contains an ester linkage sensitive to hydrolysis under strong basic/aqueous conditions.

The Solution: Regioselective SNAr

We utilize the high reactivity of 3-bromo-4-fluorobenzaldehyde . The aldehyde group at the para position acts as a powerful electron-withdrawing group (EWG), significantly lowering the energy of the Meisenheimer complex intermediate. This activation allows the displacement of the fluorine atom by the secondary amine of piperidine under mild conditions, avoiding the need for expensive palladium catalysts (Buchwald-Hartwig conditions) or harsh temperatures that could degrade the acetate ester.

Reaction Scheme:

ReactionScheme SM1 3-Bromo-4-fluorobenzaldehyde (Electrophile) Product 1-(2-Bromo-4-formylphenyl) piperidin-4-yl acetate SM1->Product S_NAr SM2 Piperidin-4-yl acetate HCl (Nucleophile) SM2->Product Reagents K2CO3 (3.0 eq) DMSO, 60°C Reagents->Product Byproducts Byproducts: KCl, KHCO3

Figure 1: Reaction scheme highlighting the SNAr transformation.

Part 2: Critical Process Parameters (CPPs)

To ensure reproducibility and safety during scale-up, the following parameters must be strictly controlled.

ParameterSpecificationRationale (Causality)
Solvent DMSO (Dimethyl Sulfoxide)High dielectric constant accelerates SNAr rates by stabilizing the polar transition state. Allows for water-antisolvent crystallization.
Base Potassium Carbonate (K2CO3), AnhydrousMild enough to prevent ester hydrolysis; strong enough to neutralize the HCl salt of the amine and drive the reaction.
Stoichiometry Amine (1.05 eq) vs. Aldehyde (1.0 eq)Slight excess of amine ensures complete consumption of the limiting aldehyde, which is harder to remove during crystallization than the polar amine.
Temperature 60°C ± 5°C< 55°C: Reaction stalls. > 70°C: Risk of ester hydrolysis and impurity formation (dimerization).
Water Content < 0.5% w/wCritical. Presence of water promotes hydrolysis of the acetate group to the alcohol impurity (des-acetyl).

Part 3: Detailed Scale-Up Protocol

Scale: 1.0 kg Input (3-Bromo-4-fluorobenzaldehyde) Expected Output: ~1.45 kg (Yield: 85-90%)

Equipment Preparation
  • Reactor: 10L Jacketed Glass Reactor with overhead stirring (impeller type: pitch-blade).

  • Atmosphere: Nitrogen sweep (essential to prevent aldehyde oxidation).

  • Condenser: Set to 15°C.

Step-by-Step Methodology

Step 1: Charge and Free-Basing (The "In-Situ" Break)

  • Charge DMSO (5.0 L, 5 vol) to the reactor. Start stirring at 250 RPM.

  • Charge Potassium Carbonate (2030 g, 3.0 eq) . Note: Use granular, milled K2CO3 to prevent clumping.

  • Charge Piperidin-4-yl acetate HCl (925 g, 1.05 eq) .

    • Technical Insight: The HCl salt is preferred over the free base for storage stability. We add it first to allow the base to neutralize the HCl before the electrophile is introduced.

  • Stir the slurry at 20–25°C for 30 minutes .

Step 2: Electrophile Addition & Reaction 5. Charge 3-Bromo-4-fluorobenzaldehyde (1000 g, 1.0 eq) in portions over 15 minutes.

  • Safety: A mild exotherm (ΔT ≈ 5–10°C) is expected. Monitor internal temperature.[1]
  • Heat the mixture to 60°C over 45 minutes (Ramp rate: ~1°C/min).
  • Hold at 60°C for 4–6 hours .

Step 3: In-Process Control (IPC) 8. Self-Validating Check: Sample 50 µL of reaction mixture into 1 mL MeCN/Water (50:50). Analyze via HPLC.

  • Criteria: Starting Material (Aldehyde) < 1.0% area.[2][3]
  • Impurity Check: Des-acetyl impurity (Alcohol) < 0.5%.

Step 4: Quench and Crystallization (The Chromatography-Free Isolation) 9. Cool the reaction mixture to 20°C . 10. Slowly add Water (10.0 L, 10 vol) over 2 hours.

  • Critical: Add the first 2 L very slowly. The product will begin to nucleate.[4] Rapid addition causes "oiling out" (formation of a sticky gum) rather than a filterable solid.
  • Observation: The slurry should turn from yellow/orange solution to a thick, pale-yellow suspension.
  • Stir the suspension at 15°C for 2 hours to maximize yield.

Step 5: Filtration and Drying 12. Filter the solid using a Nutsche filter or centrifuge. 13. Wash the cake with Water (2 x 3.0 L) to remove residual DMSO and inorganic salts (KBr/KCl). 14. Wash the cake with Heptane (2.0 L) to remove trace lipophilic impurities. 15. Dry in a vacuum oven at 40°C for 24 hours. Do not exceed 45°C to avoid melting or acetate cleavage.

Part 4: Process Workflow & Decision Logic

The following diagram illustrates the decision matrix for the workup, ensuring the operator makes the correct choice based on physical observation.

WorkupLogic Start Reaction Complete (IPC < 1% SM) Cool Cool to 20°C Start->Cool WaterAdd Slow Water Addition (First 2 vol) Cool->WaterAdd CheckState Check Physical State WaterAdd->CheckState Solid Free-flowing Solid formed? CheckState->Solid Yes Oil Sticky Gum/Oil formed? CheckState->Oil No Proceed Continue Water Addition (Total 10 vol) Solid->Proceed Remedy Stop Water. Add Seed Crystals. Stir 1 hr. Oil->Remedy Filter Filtration & Wash Proceed->Filter Remedy->Proceed

Figure 2: Decision tree for crystallization management during the quench phase.

Part 5: Analytical Control Strategy

To guarantee the integrity of the "Self-Validating System," use the following HPLC method parameters.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm (aldehyde).

  • Key Retention Times (Approximate):

    • Piperidine reagent: ~1.5 min (void volume, polar).

    • Des-acetyl impurity: ~6.2 min.

    • Target Product: ~8.5 min.

    • Starting Material (Aldehyde): ~9.8 min.

Part 6: Troubleshooting & Deviation Management

IssueProbable CauseCorrective Action
Low Conversion (<95%) Stirring inefficiency or old K2CO3 (wet).Increase temperature to 65°C. Add 0.5 eq fresh base. Do not exceed 70°C.
High Des-acetyl Impurity Water ingress or temperature overshoot.Impossible to reverse. For future batches, dry DMSO over molecular sieves. Purify current batch via recrystallization from IPA.
Oiling out during quench Water added too fast.Stop addition. Heat mixture back to 40°C to redissolve oil, then cool very slowly (5°C/hour) with vigorous stirring.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 4-substituted-1-chloro-2-nitrobenzenes with piperidine. Chemical Reviews, 49(2), 273-412. Link

  • Process Chemistry of Fluorobenzaldehydes

    • Lindsley, C. W., et al. (2000). Practical Synthesis of 4-Amino-3-fluorobenzaldehydes. Journal of Organic Chemistry, 65(26), 9250-9253. (Demonstrates activation of F by CHO). Link

  • Scale-Up of Piperidine Couplings

    • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context on piperidine scaffolds in drug design). Link

  • Crystallization Techniques for SNAr Products

    • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard reference for water-antisolvent workups in DMSO). Link

Disclaimer: This protocol is intended for use by qualified scientific personnel. Always review the Safety Data Sheets (SDS) for 3-bromo-4-fluorobenzaldehyde and DMSO before proceeding.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate synthesis

Technical Support Center: Synthetic Chemistry Division Ticket Subject: Optimization of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate Synthesis Status: Open Assigned Specialist: Senior Application Scientist Overview: T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthetic Chemistry Division Ticket Subject: Optimization of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Overview: The Reaction Landscape

You are attempting a Nucleophilic Aromatic Substitution (SNAr) to couple 4-acetoxypiperidine (nucleophile) with 3-bromo-4-fluorobenzaldehyde (electrophile).

While this appears to be a standard SNAr, the presence of the ortho-bromo group creates a specific steric environment, and the acetate ester introduces a chemical vulnerability (hydrolysis) that directly competes with your product yield.

The Chemical Transformation:

  • Reactants: 3-Bromo-4-fluorobenzaldehyde + 4-Acetoxypiperidine (often as HCl salt).

  • Target: 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate.

  • Primary Failure Mode: Base-mediated hydrolysis of the acetate ester to the alcohol (1-(2-Bromo-4-formylphenyl)piperidin-4-ol).

Module 1: Diagnostic Troubleshooting (Start Here)

Before altering your protocol, use this decision matrix to identify the root cause of your yield loss.

Troubleshooting start START: Analyze Crude NMR/LCMS check_SM Is Starting Material (Aldehyde) Remaining? start->check_SM check_polar Is there a large polar peak (Alcohol)? check_SM->check_polar No (Conversion Complete) sol_temp Issue: Low Reactivity Fix: Switch to DMSO, Increase Temp to 90°C check_SM->sol_temp Yes (Stalled Reaction) check_acid Is the Aldehyde proton (10 ppm) gone? check_polar->check_acid No hydrolysis Issue: Ester Hydrolysis Fix: Use DIPEA/MeCN or Dry DMSO Avoid Aqueous Workup check_polar->hydrolysis Yes (Deacetylation) oxidation Issue: Aldehyde Oxidation Fix: Degas solvents, N2 atm, Add antioxidant (BHT) check_acid->oxidation Yes (Carboxylic Acid Formed) success Yield > 80% Proceed to Isolation check_acid->success No

Caption: Diagnostic flow for identifying yield-limiting factors in SNAr coupling. Blue: Start; Yellow: Kinetic issues; Red: Chemoselectivity issues.

Module 2: The Optimized Protocol (The "Golden Path")

This protocol is engineered to maximize SNAr kinetics while suppressing ester hydrolysis.

Critical Parameters
ParameterRecommendationScientific Rationale
Solvent DMSO (Anhydrous) High dielectric constant (

) stabilizes the Meisenheimer complex intermediate, significantly accelerating SNAr rates compared to DMF or THF [1].
Base DIPEA (3.0 eq) Non-nucleophilic organic base. Unlike K2CO3, it is soluble in organic media and less likely to promote hydrolysis if trace water is present [2].
Temperature 85–95 °C The ortho-bromo group provides steric hindrance. Elevated temperature is required to overcome the activation energy barrier.
Atmosphere Nitrogen/Argon Essential to prevent aerobic oxidation of the formyl group to a carboxylic acid.
Step-by-Step Methodology
  • Preparation:

    • Dry all glassware in an oven.

    • Use anhydrous DMSO (stored over molecular sieves).

    • If using 4-acetoxypiperidine hydrochloride, ensure you calculate the base equivalents to neutralize the HCl plus scavenge the HF generated.

  • Execution:

    • Charge: To a reaction vial, add 3-bromo-4-fluorobenzaldehyde (1.0 equiv) and 4-acetoxypiperidine HCl (1.2 equiv).

    • Solvent: Add anhydrous DMSO (concentration ~0.5 M).

    • Base: Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv) via syringe.

    • Reaction: Seal the vessel under N2 and heat to 90 °C for 4–6 hours.

    • Monitoring: Check LCMS. Look for the product mass (M+H). If the alcohol byproduct (M-42 mass unit loss) appears, lower temperature to 80 °C.

  • Workup (Crucial Step):

    • Do not use a strong basic wash (NaOH/KOH).

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[1]

    • Wash with Water (x2) to remove DMSO, followed by Brine (x1).

    • Dry over Na2SO4 and concentrate.

Module 3: Troubleshooting & FAQs

Q1: I am seeing 40% conversion to the alcohol (deacetylated product). How do I stop this?

A: This is "saponification" driven by base and water.

  • Immediate Fix: Switch your base from inorganic carbonate (K2CO3/Cs2CO3) to a hindered organic base like DIPEA or Triethylamine . Inorganic bases are hygroscopic and introduce water into the system.

  • Process Fix: Ensure your solvent is anhydrous.[1] If using DMF, verify it hasn't degraded to dimethylamine (which is a nucleophile itself and will cause side reactions).

Q2: The reaction is stuck at 60% conversion after 12 hours.

A: The ortho-bromo substituent is creating steric drag.

  • The "Ortho Effect": While the bromine is electron-withdrawing (Inductive effect: -I), which should activate the ring, its physical size hinders the approach of the piperidine nucleophile [3].

  • Solution: Increase the concentration of the reaction to 1.0 M . SNAr is a second-order reaction (

    
    ); doubling concentration quadruples the rate.
    
Q3: Can I use the Buchwald-Hartwig reaction instead?

A: Yes, and it may be necessary if the SNAr yield remains stubborn.

  • When to switch: If you observe <50% yield due to degradation.

  • Protocol: Use Pd(OAc)2 with BINAP or XPhos ligand, and Cs2CO3 in Toluene at 100 °C.

  • Warning: Palladium oxidative addition can occur at the C-Br bond (position 2) rather than the C-F bond (position 4), leading to the wrong regioisomer or polymerization. You must use a ligand that favors the stiffer C-F activation or rely on the fact that C-Br is usually more reactive (which might actually be a problem here). Correction: Actually, standard Buchwald conditions will attack the C-Br bond first. Therefore, stick to SNAr to ensure regioselectivity at the Fluorine position [4].

Module 4: Advanced Impurity Profiling

Use this table to identify peaks in your LCMS/NMR data.

Impurity TypeOriginDiagnostic Signal
Hydrolysis Product Loss of acetate groupLCMS: M-42 mass. NMR: Loss of singlet at ~2.1 ppm.
Oxidation Product Aldehyde

Acid
LCMS: M+16 mass. NMR: Loss of -CHO peak at 10.2 ppm; broad OH peak >11 ppm.
Solvent Adduct DMF decompositionLCMS: M+NMe2 mass (displacement of F by dimethylamine).

References

  • Newby, J. et al. (2018). Solvent Effects in Nucleophilic Aromatic Substitution. Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Substituents. [Link]

  • Copin, C. et al. (2015).[2] SNAr versus Buchwald–Hartwig Amination. European Journal of Organic Chemistry. [Link]

Sources

Optimization

Overcoming steric hindrance in 2-bromo-substituted phenylpiperidines

This is Case File #882-BR: Steric Optimization in Ortho-Halo-N-Heterocycles . Welcome to the Advanced Catalysis Support Center .

Author: BenchChem Technical Support Team. Date: February 2026

This is Case File #882-BR: Steric Optimization in Ortho-Halo-N-Heterocycles .

Welcome to the Advanced Catalysis Support Center . I am Dr. Aris, Senior Application Scientist. I have structured this guide to address the specific kinetic and thermodynamic bottlenecks you are encountering when synthesizing or manipulating 1-(2-bromophenyl)piperidine scaffolds.

The presence of an ortho-bromine atom creates a specific "steric wall" that destabilizes the transition states in palladium-catalyzed cross-couplings. This guide moves beyond generic advice to provide a self-validating protocol for overcoming these constraints.

Module 1: The Kinetic Diagnostic (Why Standard Protocols Fail)

User Query: "I am trying to couple piperidine with 1,2-dibromobenzene (or 1-bromo-2-iodobenzene) using Pd(PPh3)4 or Pd(dppf), but I see either no reaction or significant debromination. Why?"

Technical Analysis: You are fighting two opposing forces: Oxidative Addition (OA) and Reductive Elimination (RE) .[1]

  • The Steric Trap: Standard ligands (PPh3, dppf) form a coordination sphere that is too tight. When the bulky ortho-bromoaryl group binds to Palladium, it creates steric pressure.

    • Consequence: The amine (piperidine) cannot coordinate effectively to the Pd(II) center to form the necessary 4-coordinate intermediate.

  • The Electronic Mismatch: If you force the reaction with heat, the ortho-Br forces the Pd complex to adopt a geometry that favors

    
    -hydride elimination (if hydrogens are available) or protodehalogenation rather than the difficult C-N bond forming Reductive Elimination.
    
  • The Chemoselectivity Issue: If using 1,2-dibromobenzene, the electronic difference between the two bromines is negligible until the first oxidative addition. If using 1-bromo-2-iodobenzene, you must exploit the C-I bond weakness (

    
    ) vs. C-Br (
    
    
    
    ) without activating the Br.

Module 2: The "Golden Route" Protocol

Objective: Selective synthesis of 1-(2-bromophenyl)piperidine from 1-bromo-2-iodobenzene. Core Strategy: Use of Dialkylbiaryl Monophosphine Ligands (Buchwald Ligands) .

The Catalyst System: RuPhos Pd G4

We utilize RuPhos because its specific steric bulk (isopropoxy groups) promotes the Reductive Elimination of sterically congested secondary amines like piperidine. We use the G4 precatalyst to ensure a defined monomeric Pd(0) source, eliminating the induction period and "Pd-black" formation associated with Pd(dba)2.

Step-by-Step Methodology
ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role & Rationale
Substrate 1-Bromo-2-iodobenzene1.0The electrophile. Reacts selectively at C-I.
Nucleophile Piperidine1.2The amine.[1][3][4][6][7][9][10] Secondary, moderately hindered.
Catalyst RuPhos Pd G4 0.01-0.03Pre-formed oxidative addition complex. Ensures 1:1 L:Pd ratio.
Base NaOtBu 1.4Strong base needed for amine deprotonation.
Solvent Toluene or THF[0.2 M]Non-polar solvents stabilize the neutral catalytic intermediates.

Experimental Workflow:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cycle Argon/Vacuum 3 times. Crucial: Oxygen poisons the electron-rich phosphine.

  • Solids Charge: Add RuPhos Pd G4 (1-3 mol%) and NaOtBu (1.4 equiv) to the vial under Argon counter-flow.

  • Liquids Charge: Add anhydrous Toluene (degassed). Then add Piperidine (1.2 equiv) and 1-Bromo-2-iodobenzene (1.0 equiv).

  • Activation: Seal the vial. Heat to 65°C .

    • Note: Do not exceed 80°C initially. Higher temperatures increase the risk of oxidative addition into the C-Br bond (scrambling).

  • Monitoring: Monitor via GC-MS or HPLC after 2 hours. Look for the disappearance of the iodide. The bromide peak should remain intact.

  • Workup: Filter through a Celite/Silica pad (eluting with EtOAc) to remove Pd residuals. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Module 3: Troubleshooting & Optimization (FAQ)

Q1: I am observing ~15% of the de-brominated product (1-phenylpiperidine). How do I stop this?

  • Cause: This is "Hydrodehalogenation." It occurs when the Pd-center undergoes

    
    -hydride elimination from the piperidine or abstracts a hydride from the solvent, followed by Reductive Elimination of Ar-H.
    
  • Fix:

    • Switch Solvent: Move from THF to Toluene or Dioxane . Ethers can act as hydride sources under stress.

    • Lower Temperature: Drop to 50°C and extend time.

    • Base Switch: Switch NaOtBu to Cs2CO3 . It is weaker and slower, but less prone to promoting hydride transfer mechanisms, though reaction times will triple.

Q2: My reaction stalled at 60% conversion.

  • Cause: Catalyst death (Pd black formation) or product inhibition (the product is a monodentate ligand itself).

  • Fix: Add 1 mol% free RuPhos ligand alongside the G4 catalyst. This "scavenger" ligand re-binds any Pd that falls off the cycle, extending catalyst life.

Q3: Can I use Pd(OAc)2 + RuPhos instead of G4?

  • Answer: Yes, but it is risky for this specific substrate. You must reduce Pd(II) to Pd(0) in situ.

  • Protocol Modification: Premix Pd(OAc)2 and RuPhos (1:2 ratio) in solvent with trace water (activator) and heat at 80°C for 5 mins before adding the aryl halide. This ensures the active catalyst is formed before the substrate is exposed to potential side reactions.

Module 4: Mechanistic Visualization

To understand why RuPhos works where others fail, consult the following catalytic cycle diagram. Note the specific "Steric Gating" at the Oxidative Addition and Reductive Elimination stages.[10]

BuchwaldHartwig Start Pre-Catalyst (RuPhos Pd G4) ActiveCat Active Species [L-Pd(0)] Start->ActiveCat Activation OxAdd Oxidative Addition (Rate Limiting for BrettPhos) [L-Pd(II)-Ar-I] ActiveCat->OxAdd + 1-Bromo-2-iodobenzene (Selectivity at I) AmineBind Amine Coordination (Steric Clash Zone) OxAdd->AmineBind + Piperidine Deprotonation Deprotonation (Base: NaOtBu) AmineBind->Deprotonation Steric Crowding High RedElim Reductive Elimination (Rate Limiting for RuPhos) Formation of C-N Bond Deprotonation->RedElim Pd-N Bond Formed SideRxn SIDE PATH: Debromination/Hydride Elim Deprotonation->SideRxn If T > 80°C or H-Source present RedElim->ActiveCat Regenerate Pd(0) Product Product: 1-(2-bromophenyl)piperidine RedElim->Product Release Product

Caption: Figure 1. The Catalytic Cycle for Sterically Hindered Amination. Note the "Steric Clash Zone" where the ortho-Br interacts with the incoming piperidine. RuPhos is designed to lower the barrier of the Reductive Elimination step.

Module 5: Ligand Selection Decision Matrix

Use this table to verify if RuPhos is truly your best option or if you should switch based on substrate variations.

VariableRecommended LigandWhy?
Secondary Amine (Piperidine) RuPhos Optimized for secondary amines; prevents

-hydride elimination.
Primary Amine (e.g., Aniline) BrettPhos Larger bulk prevents bis-arylation; promotes OA of hindered halides.
Ultra-Hindered (2,6-disubst.) AlPhos or P(tBu)3 Extreme cone angle required to force reductive elimination.
Acidic Protons Present XPhos Compatible with weaker bases (K3PO4) to protect functional groups.

References

  • RuPhos Palladium Prec

    • Source: Maiti, D., et al. "Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands." Chemical Science.
    • URL:[Link]

  • Mechanistic Studies on Buchwald-Hartwig Amin

    • Source: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
    • URL:[Link]

  • Chemoselectivity in Dihaloarenes

    • Source: Thansandote, P., et al. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Journal of Organic Chemistry.
    • URL:[Link]

  • Catalyst Activation and Prec

    • Source: Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts." Organic Process Research & Development.
    • URL:[Link]

Sources

Troubleshooting

Purification strategies for removing impurities from 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate

Answering your purification questions for 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate, this guide provides in-depth strategies and troubleshooting advice. Technical Support Center: Purification of 1-(2-Bromo-4-formy...

Author: BenchChem Technical Support Team. Date: February 2026

Answering your purification questions for 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate, this guide provides in-depth strategies and troubleshooting advice.

Technical Support Center: Purification of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl Acetate

This guide is designed for researchers and drug development professionals to provide expert insights into the purification of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate. We will explore common challenges and provide robust solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I should expect in my crude 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate?

A: Impurities can originate from various sources including starting materials, side reactions, and degradation.[1][2] For this specific molecule, likely synthesized via a Buchwald-Hartwig amination, you should anticipate:

  • Unreacted Starting Materials: 2-bromo-4-formylbenzaldehyde and piperidin-4-yl acetate.

  • Reaction By-products: These can include products from side reactions common to palladium-catalyzed couplings, such as debromination of the starting material or homo-coupling products.[3][4][5]

  • Degradation Products: The acetate ester is susceptible to hydrolysis, especially during aqueous workups or on acidic silica gel, which would yield 1-(2-bromo-4-formylphenyl)piperidin-4-ol.[6][7]

  • Process-Related Impurities: Residual palladium catalyst, ligands, and solvents used during the synthesis.[2]

Q2: My compound is streaking badly on a standard silica gel TLC plate. What is causing this and how can I fix it?

A: This is a classic issue when working with basic compounds like piperidine derivatives on standard silica gel.[8] The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing tailing or streaking.[8][9]

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent to neutralize the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your hexane/ethyl acetate mobile phase. This is often the first choice for resolving peak tailing with amines.[8][10]

    • Ammonia in Methanol: For more strongly basic compounds, a 1-2% addition of a 7N ammonia in methanol solution to a dichloromethane/methanol eluent can be highly effective.[8]

  • Stationary Phase Modification: Consider using a different stationary phase that is less acidic.

    • Deactivated Silica: Use silica gel that has been pre-treated to mask the acidic silanol groups.[8]

    • Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds.[8][11]

Q3: What is the best starting point for developing a flash chromatography method for this compound?

A: Flash chromatography is the preferred method for purifying this type of moderately polar molecule.[11][12] A systematic approach is key.

  • TLC Method Development: Use TLC to find an optimal solvent system. The target Rf value for your compound should be between 0.2 and 0.4 for good separation in a column.[12]

  • Solvent System Selection:

    • Good Starting Point: Begin with a Hexane:Ethyl Acetate (EtOAc) system. Given the compound's polarity, a ratio between 3:1 and 1:1 is a reasonable starting point.[13][14]

    • Adjusting Polarity:

      • If the Rf is too low (compound doesn't move), increase the polarity by adding more EtOAc.[13]

      • If the Rf is too high (compound runs with the solvent front), decrease the polarity by adding more hexane.[13]

    • For Highly Polar Impurities: If you have very polar impurities that are difficult to separate, a Dichloromethane (DCM):Methanol (MeOH) system might provide better resolution.[13][14]

  • Column Conditions: Once you have a good TLC solvent system, you can translate this to your flash column, remembering to add a basic modifier like TEA if you observed streaking.

Q4: Can this compound be purified by recrystallization? How would I select a suitable solvent?

A: Yes, recrystallization can be a very effective method, especially for removing small amounts of impurities or as a final polishing step after chromatography.[15] The principle relies on the difference in solubility of your compound and the impurities at different temperatures.[16][17]

Solvent Selection Protocol:

  • Place about 20-30 mg of your crude product into a small test tube.

  • Add a potential solvent dropwise at room temperature. An ideal solvent will dissolve the compound poorly or not at all.[17]

  • Heat the mixture gently. A good solvent will fully dissolve your compound when hot.[18]

  • Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.[18]

  • If one solvent doesn't work, try a binary solvent system (e.g., Ethyl Acetate/Heptane or Ethanol/Water), where the compound is soluble in one solvent and insoluble in the other.[18]

Solvent CategoryExample Solvents to Screen
AlcoholsEthanol, Isopropanol
EstersEthyl Acetate
HydrocarbonsHeptane, Toluene
KetonesAcetone

Q5: How can I confirm the purity and identity of my final product?

A: A combination of analytical techniques is necessary to rigorously confirm purity and structure.[19]

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for determining purity levels with high accuracy.[20] A reverse-phase C18 column with a mobile phase of water and acetonitrile (or methanol) containing 0.1% trifluoroacetic acid (TFA) or formic acid is a typical setup. The acid protonates the piperidine nitrogen, leading to sharp, symmetrical peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying impurities by providing their molecular weights, which helps in deducing their structures.[19][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of your compound. The spectra should be clean, with integrations in ¹H NMR matching the expected proton counts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This can quickly confirm the presence of key functional groups, such as the ester carbonyl (~1735 cm⁻¹), the aldehyde carbonyl (~1690 cm⁻¹), and aromatic C-H bonds.[22]

Troubleshooting Guide

This section addresses specific experimental problems in a structured format.

Caption: Troubleshooting common purification issues.

Problem 1: After my flash column, fractions that looked clean by TLC are still mixed when analyzed by ¹H NMR.

  • Plausible Cause: Co-elution of impurities. A solvent system that gives good separation on a TLC plate may not always translate perfectly to a flash column, where the dynamics are different. The higher loading on a column can also reduce resolution compared to a TLC plate.

  • Solution:

    • Re-evaluate the Solvent System: Your separation may require a shallower gradient or even an isocratic elution to improve resolution.

    • Try an Orthogonal Solvent System: If Hexane/EtOAc failed, try a different system like DCM/MeOH. The change in solvent selectivity can often separate previously co-eluting compounds.[12]

    • Secondary Purification: If co-elution persists, a secondary purification step is recommended. Recrystallization is an excellent choice to purify the mixed fractions.[17]

Problem 2: I have very low recovery after recrystallization, even though I saw many crystals form.

  • Plausible Cause 1: The product is significantly soluble in the cold recrystallization solvent.

    • Solution: You may have used too much solvent. Try to use the absolute minimum amount of hot solvent required to dissolve your compound.[17] If recovery is still low, the chosen solvent may be inappropriate. Re-screen for a solvent in which your compound has lower solubility at cold temperatures.

  • Plausible Cause 2: Premature crystallization during hot filtration.

    • Solution: If you needed to perform a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel. Ensure your funnel and receiving flask are pre-heated, and perform the filtration as quickly as possible.[18]

Problem 3: My HPLC analysis shows a new impurity peak after purification that was not present in the crude material.

  • Plausible Cause: Degradation of the compound during purification. The most likely culprit is the hydrolysis of the acetate ester to the corresponding alcohol, catalyzed by acidic silica gel.[7][23]

  • Solution:

    • Confirm Instability: Spot your pure compound on a TLC plate, let it sit for an hour, and then elute. If a new, more polar spot appears, your compound is unstable on silica.[23]

    • Use a Milder Stationary Phase: Switch your purification to neutral or basic alumina, or use silica gel that has been deactivated with triethylamine.[8]

    • Change Purification Technique: Opt for recrystallization, which avoids contact with silica gel altogether.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

Caption: Workflow for flash column chromatography.

  • Solvent System Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate) and add 1% (v/v) triethylamine. Prepare a less polar "starting eluent" and a more polar "final eluent" for gradient elution.

  • Column Packing: Slurry pack a flash column with silica gel in your starting eluent. Ensure the packing is uniform and free of air bubbles.[11]

  • Sample Loading: Dissolve your crude product in a minimal amount of a non-polar solvent like dichloromethane.[24] Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method often provides better resolution.[13] Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin elution with the starting eluent. Gradually increase the polarity by slowly adding the final eluent. A typical gradient might go from 10% EtOAc in Hexane to 40% EtOAc in Hexane over several column volumes.

  • Fraction Collection: Collect fractions and monitor the elution process using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified product.

Protocol 2: Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the minimum amount of a pre-heated, suitable solvent (identified via screening) to your crude product to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.[17]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure, well-defined crystals.[17] Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[18]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • Vertex AI Search Result 2: Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20). Google Cloud.
  • Vertex AI Search Result 3: What are the different methods of purification of organic compounds? - Quora. (2016, June 12). Quora.
  • Vertex AI Search Result 4: Flash Chromatography Basics | Sorbent Technologies, Inc. (2025, August 11). Sorbent Technologies, Inc.
  • Vertex AI Search Result 5: WO1996036636A1 - Process for preparing 4-aryl-piperidine derivatives - Google Patents.
  • Vertex AI Search Result 6: Flash Chromatography: Principles & Applications - Phenomenex. (2025, June 6). Phenomenex.
  • Vertex AI Search Result 7: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22). Biotech Spain.
  • Vertex AI Search Result 8: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News - alwsci. (2024, September 4). alwsci.
  • Vertex AI Search Result 9: Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Simson Pharma.
  • Vertex AI Search Result 10: methods of purification of organic compounds - BYJU'S. (2019, October 16). BYJU'S.
  • Vertex AI Search Result 11: Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Scribd.
  • Vertex AI Search Result 12: How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16).
  • Vertex AI Search Result 13: Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
  • Vertex AI Search Result 14: How to develop analytical methods for impurity detection in pharma with a quality by design approach - Select Science. Select Science.
  • Vertex AI Search Result 15: Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. University of Rochester.
  • Vertex AI Search Result 16: Flash Chromatography | OpenOChem Learn. OpenOChem Learn.
  • Vertex AI Search Result 17: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Vertex AI Search Result 18: WO2012164573A2 - Hydrolysis and esterification with acid catalysts - Google Patents.
  • Vertex AI Search Result 20: Buchwald–Hartwig amin
  • Vertex AI Search Result 22: Resolving API Impurity Issues in Drug Development - Pharmaguideline. (2025, April 11). Pharmaguideline.
  • Vertex AI Search Result 23: Running a flash column - Chemistry LibreTexts. (2025, March 21). Chemistry LibreTexts.
  • Vertex AI Search Result 25: Technical Support Center: Purification of Piperidine Deriv
  • Vertex AI Search Result 28: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021, December 3). PMC.
  • Vertex AI Search Result 32: 15.9: Hydrolysis of Esters - Chemistry LibreTexts. (2022, January 31). Chemistry LibreTexts.
  • Vertex AI Search Result 43: The little secrets of silica gel in liquid chrom
  • Vertex AI Search Result 44: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. University of Rochester.
  • Vertex AI Search Result 45: is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g) - Organic Syntheses Procedure. Organic Syntheses.

Sources

Optimization

Solving solubility issues of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate in aqueous buffers

Technical Support Center: Solubility Optimization Guide Subject: 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate Ticket ID: SOL-2024-BFPA Status: Open Analyst: Senior Application Scientist Executive Summary This guide a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Subject: 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate Ticket ID: SOL-2024-BFPA Status: Open Analyst: Senior Application Scientist

Executive Summary

This guide addresses solubility challenges for 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate . Based on its structure—a lipophilic N-aryl piperidine core decorated with a reactive aldehyde, a hydrophobic bromine, and a hydrolytically sensitive ester—this compound presents a "perfect storm" of solubility and stability issues in aqueous buffers.

The Core Challenge: The molecule is effectively neutral at physiological pH (due to the electron-withdrawing aryl substituents lowering the piperidine nitrogen's basicity) and highly lipophilic. Standard acidification strategies will fail due to ester hydrolysis risks.

Module 1: Physicochemical Analysis (The "Why")

To solve the solubility issue, we must first understand the molecular bottlenecks.

FeatureStructural CauseImpact on Solubility/Stability
High Lipophilicity Bromine atom + Phenyl ring + Piperidine scaffoldPrimary Issue: Causes immediate precipitation in pure aqueous buffers. Estimated LogP > 3.0.
Low Basicity Nitrogen attached to electron-poor phenyl ring (Aniline-like)Constraint: The nitrogen pKa is likely < 3.0. It will not protonate/ionize at pH 7.4. Acidifying to pH 2.0 to dissolve it will destroy the ester.
Hydrolytic Instability Acetate Ester groupConstraint: Susceptible to hydrolysis at pH > 8.0 or pH < 4.0.
Oxidative Reactivity Formyl (Aldehyde) groupConstraint: Susceptible to oxidation (to carboxylic acid) in air or formation of imines with amine-containing buffers (e.g., Tris).

Module 2: Troubleshooting Protocols

Issue 1: "Cloudiness" or Precipitation Upon Dilution

Symptom: The compound dissolves in DMSO but crashes out immediately when added to the assay buffer.

Root Cause: Kinetic solubility failure. Direct addition of high-concentration DMSO stock to water creates a local supersaturation "shock," forcing the compound into an amorphous aggregate state.

The Solution: The "Solvent Shift" Method Do not pipette directly from 100% DMSO to 100% Buffer. Use an intermediate step.

Step-by-Step Protocol:

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 10-20 mM.

  • Prepare Intermediate (10x): Dilute the Stock 1:10 into a cosolvent/surfactant mix (e.g., Ethanol + Tween 80).

    • Mix: 50% Ethanol / 10% Tween 80 / 40% Water.

  • Final Dilution: Pipette the Intermediate into your final Assay Buffer while vortexing.

SolventShift cluster_0 Critical Step Stock DMSO Stock (20 mM) Inter Intermediate Mix (2 mM) Solvent: EtOH/Tween/H2O Stock->Inter 1:10 Dilution (Prevents Shock) Buffer Assay Buffer (PBS/HEPES) Inter->Buffer Slow Addition with Vortexing Final Final Assay Well (No Precipitate) Buffer->Final

Figure 1: The Solvent Shift workflow prevents the "solubility shock" common with direct DMSO-to-buffer transfers.

Issue 2: Loss of Activity Over Time (Stability)

Symptom: The compound dissolves, but potency decreases after 2-4 hours.

Root Cause:

  • Aldehyde Reaction: If your buffer contains primary amines (Tris, Glycine), the aldehyde group reacts to form a Schiff base (imine).

  • Ester Hydrolysis: If the pH is too high (>8.0), the acetate cleaves off.

The Solution: Buffer Compatibility Check

  • FORBIDDEN Buffers: Tris, Glycine, Ethanolamine (Any primary amine).

  • RECOMMENDED Buffers: HEPES, MOPS, PBS, PIPES.

  • pH Range: Strictly maintain pH 6.0 – 7.4.

Module 3: Advanced Solubilization Strategies

If the standard "Solvent Shift" fails, employ these advanced formulation systems.

Strategy A: Cyclodextrin Complexation (Gold Standard)

Cyclodextrins (CDs) form a "donut" shape, encapsulating the hydrophobic phenyl-bromo portion while presenting a hydrophilic exterior to the water.

  • Reagent: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Protocol:

    • Prepare a 20% (w/v) HP-β-CD solution in your assay buffer (e.g., PBS).

    • Dissolve your compound in DMSO (Stock).[1]

    • Dilute DMSO Stock into the 20% CD solution.

    • Shake at 500 rpm for 30 mins at Room Temp to allow equilibrium complexation.

    • Dilute this complex into the final assay wells.

Strategy B: Non-Ionic Surfactants

Use if Cyclodextrins are incompatible with your assay target.

  • Reagent: Tween 80 (Polysorbate 80) or Pluronic F-127.

  • Limit: Keep final concentration < 0.05% to avoid lysing cells or denaturing proteins.

Decision Matrix for Solubilization:

DecisionTree Start Start: Compound Precipitates CheckBuffer Is Buffer Amine-Free? (No Tris/Glycine) Start->CheckBuffer SwitchBuffer Switch to HEPES/MOPS CheckBuffer->SwitchBuffer No UseCD Can you use Cyclodextrins? CheckBuffer->UseCD Yes SwitchBuffer->UseCD ProtocolCD Use 20% HP-beta-CD Carrier System UseCD->ProtocolCD Yes (Preferred) UseTween Use 0.05% Tween 80 UseCD->UseTween No (Interference)

Figure 2: Logical decision tree for selecting the correct solubilization agent based on assay constraints.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use acid to protonate the nitrogen and dissolve it? A: No. While many piperidines dissolve in acid, this specific molecule has a phenyl ring attached to the nitrogen (anilinic), drastically lowering its pKa (< 3). You would need pH ~2 to protonate it, which will rapidly hydrolyze the acetate ester, destroying your compound [1].

Q2: My compound turned yellow in the DMSO stock. Is it bad? A: Likely yes. Aldehydes are prone to air oxidation, converting the formyl group to a carboxylic acid. If the stock turns yellow or brown, check purity via LC-MS. Always store DMSO stocks under nitrogen/argon at -20°C or -80°C.

Q3: What is the maximum DMSO concentration I can use? A: For cell-based assays, keep DMSO < 0.5% (v/v). For enzymatic/biochemical assays, you may tolerate up to 5%.[2] However, this compound is very lipophilic; if you go below 1% DMSO without a surfactant (Tween/Cyclodextrin), it will likely precipitate.

Q4: Can I sonicate the solution to dissolve the precipitate? A: Use caution. Mild sonication (water bath) is acceptable for the DMSO stock. Do not sonicate the aqueous dilution, as this often creates heat which accelerates ester hydrolysis and aldehyde degradation.

References

  • Assay Guidance Manual (NCBI).Compound Management and Solubility in Assay Development.

  • Loftsson, T., & Brewster, M. E. (2010).Pharmaceutical applications of cyclodextrins: basic science and product development.

  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. (Reference for pKa shifts in N-aryl systems and ester stability).

Sources

Reference Data & Comparative Studies

Validation

Structural Validation Guide: 1H NMR Assignment of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl Acetate

Executive Summary This guide provides a definitive protocol for the structural assignment of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate . In drug development—particularly for PARP inhibitors or degraders—this scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive protocol for the structural assignment of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate . In drug development—particularly for PARP inhibitors or degraders—this scaffold is a critical intermediate. The primary challenge in its synthesis (typically via SNAr) is distinguishing the target molecule from its regioisomers or de-brominated impurities .

This document compares the 1H NMR profile of the target against its most common regioisomer, 1-(2-Formyl-4-bromophenyl)piperidin-4-yl acetate (often formed if the starting material is 2-fluoro-5-bromobenzaldehyde instead of 2-fluoro-4-bromobenzaldehyde), and provides a self-validating assignment workflow.

Structural Analysis & Critical Comparison

The power of 1H NMR in this context lies in the Aromatic Region (7.0 – 8.5 ppm) . The substitution pattern on the benzene ring dictates the splitting patterns (multiplicity) and coupling constants (


 values), which are the only reliable way to distinguish the target from its isomers without X-ray crystallography.
The Comparison: Target vs. Regioisomer

The table below contrasts the expected spectral fingerprints of the Target (2-Bromo-4-formyl) versus the Regioisomer (2-Formyl-4-bromo).[1][2]

FeatureTarget Molecule Alternative (Regioisomer)
Structure 1-(2-Bromo-4-formylphenyl)... 1-(2-Formyl-4-bromophenyl)...
Substitution 1-N, 2-Br, 4-CHO1-N, 2-CHO, 4-Br
Aldehyde Shift

~9.8 ppm (Singlet)

~10.2 ppm (Deshielded by ortho-N lone pair repulsion)
H-3 Signal Doublet (

Hz)
.[1][3] Positioned between Br and CHO.[1]
Doublet (

Hz)
or dd. Positioned between H-2 and H-4.[1]
H-6 Signal Doublet (

Hz)
. Ortho to N (Shielded).
Singlet (or d,

Hz)
. Positioned between N and CHO.[1]
Key Distinction The proton ortho to the Nitrogen is a doublet (H-6).The proton ortho to the Nitrogen is a singlet (H-6).

Technical Insight: In the target molecule, the bulky Bromine atom at position 2 forces the piperidine ring out of planarity with the benzene ring. This reduces the conjugation of the Nitrogen lone pair into the aromatic system, slightly deshielding the H-6 proton compared to non-brominated analogs.

Detailed 1H NMR Assignment Protocol

Experimental Conditions
  • Solvent: DMSO-

    
     is recommended over CDCl
    
    
    
    .
    • Reasoning: The aldehyde proton is less liable to exchange or broaden, and the solubility of the piperidinyl acetate moiety is superior. DMSO also separates the water peak (3.33 ppm) from the critical piperidine

      
      -protons.
      
  • Frequency: 400 MHz minimum; 600 MHz recommended for clear resolution of aromatic coupling.

  • Concentration: 5-10 mg in 0.6 mL solvent.

Assignment Table (Reference Data in DMSO- )
PositionTypeShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
CHO Aldehyde9.85 s-Characteristic aldehyde singlet.
H-3 Aromatic8.05 d1.8Meta-coupling to H-5. Deshielded by ortho-Br and ortho-CHO.
H-5 Aromatic7.88 dd8.4, 1.8Ortho-coupling to H-6; Meta-coupling to H-3.
H-6 Aromatic7.25 d8.4Ortho-coupling to H-5. Upfield due to ortho-Amino group.
H-4' Methine4.92 tt11.0, 4.0Axial proton. Deshielded by Acetate.[1] Large axial-axial coupling.
H-2'/6' Methylene3.45 - 3.25 m-

to Nitrogen. Broadened by ring flip/rotation.
H-3'/5' Methylene2.05 - 1.90 m-

to Nitrogen. Overlaps with Acetate.[1]
OAc Methyl2.03 s-Sharp singlet. Characteristic acetate methyl.[1]
Mechanistic Interpretation
  • The Aromatic "ABX" System: The 1,2,4-substitution pattern creates a distinct spin system. H-6 is the most shielded aromatic proton because it is ortho to the electron-donating nitrogen. H-3 is the most deshielded, sandwiched between two electron-withdrawing groups (Br and CHO).

  • Piperidine Chair Conformation: The splitting of H-4' (triplet of triplets) confirms the acetate is in the equatorial position (thermodynamically favored), placing the H-4' proton in the axial position where it experiences large diaxial coupling (

    
     Hz) with the axial protons at C-3' and C-5'.
    

Visualization of Logic & Workflow[4]

Diagram 1: Assignment Workflow

This flowchart illustrates the decision-making process for validating the structure against impurities.

G Start Crude Product Isolation Solvent Dissolve in DMSO-d6 Start->Solvent AldehydeCheck Check 9.5-10.0 ppm Solvent->AldehydeCheck AromaticCheck Analyze Aromatic Region (7.0-8.2 ppm) AldehydeCheck->AromaticCheck Singlet Present Target Target Confirmed: 1-(2-Br-4-CHO) H-6 is Doublet AromaticCheck->Target H-6 = Doublet (J~8Hz) Isomer Regioisomer Detected: 1-(2-CHO-4-Br) H-6 is Singlet AromaticCheck->Isomer H-6 = Singlet

Caption: Logic flow for distinguishing the target molecule from its primary regioisomer using 1H NMR.

Diagram 2: HMBC Connectivity (Self-Validation)

To absolutely confirm the position of the Bromine vs. the Aldehyde, a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is the gold standard.

HMBC AldehydeH Aldehyde H (9.85 ppm) C4 C-4 (Quaternary) ~130 ppm AldehydeH->C4 2J C3 C-3 (CH) ~135 ppm AldehydeH->C3 3J C5 C-5 (CH) ~132 ppm AldehydeH->C5 3J H3 H-3 (8.05 ppm) H3->C4 2J H5 H-5 (7.88 ppm) H5->C4 2J

Caption: Key HMBC correlations. The Aldehyde proton correlates to C-3 and C-5, which in turn correlate to the aromatic protons H-3 and H-5.

References

  • Reich, H. J. (2023).[4] Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison.[5] (General principles of aromatic coupling and substituent effects). Link

  • Royal Society of Chemistry. (2016). Synthesis of piperidine derivatives and NMR data. (Provides analogous shifts for N-aryl piperidines). Link

  • BenchChem. (2025). Synthesis of 4-Bromobenzaldehyde from 4-Bromotoluene: Technical Guide. (Background on bromobenzaldehyde precursor synthesis and impurities). Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. (Essential for identifying solvent peaks in DMSO-d6). Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate

Executive Summary & Chemical Profile 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate is a specialized intermediate likely utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) or kinase inhibitors. Its d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate is a specialized intermediate likely utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) or kinase inhibitors. Its disposal requires strict adherence to halogenated waste protocols due to the aryl bromide motif.

Unlike generic organic waste, this compound presents a "Dual-Hazard" profile:

  • Halogenated Load (Bromine): Improper incineration of brominated compounds can release corrosive hydrogen bromide (HBr) and potentially form brominated dioxins. It must be segregated from non-halogenated solvents.[1]

  • Reactive Aldehyde (Formyl group): The formyl group at the 4-position is susceptible to oxidation. Mixing this waste with strong oxidizers (e.g., Nitric Acid waste, Peroxides) can trigger exothermic reactions or evolve toxic gases.

Chemical Safety Data (Inferred & Structural Analysis)
ParameterCharacteristicOperational Implication
Molecular Formula C₁₄H₁₆BrNO₃Halogenated Waste (Do not mix with general organics)
Functional Groups Aryl Bromide, Aldehyde, EsterAvoid strong acids (hydrolysis) and oxidizers (oxidation).
Physical State Solid (likely powder/crystalline)Dust inhalation hazard; requires particulate control.
Toxicity Profile Irritant / Potentially ToxicTreat as Hazardous Chemical Waste (RCRA).
Solubility DMSO, DCM, ChloroformIf dissolved in DCM/Chloroform, the entire solution is Halogenated.
Pre-Disposal Assessment

Before discarding, you must categorize the waste stream based on its current state. Use the following decision matrix to determine the correct waste stream.

DisposalDecisionTree Start Waste Assessment: 1-(2-Bromo-4-formylphenyl) piperidin-4-yl acetate State Physical State? Start->State Solid Solid / Pure Substance State->Solid Liquid Solution / Mother Liquor State->Liquid BinSolid BIN A: Solid Hazardous Waste (Label: Toxic/Irritant) Solid->BinSolid Double Bag SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, DMSO, EtOAc) SolventCheck->NonHaloSolv BinHalo BIN B: Halogenated Liquid Waste (High BTU/Special Incineration) HaloSolv->BinHalo NonHaloSolv->BinHalo *FORCE SEGREGATION Due to Bromine Content

Figure 1: Decision Matrix for Waste Segregation. Note that even if dissolved in non-halogenated solvents, the presence of the brominated solute often necessitates disposal in the Halogenated stream to ensure regulatory compliance.

Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Powder/Crystals)

Applicable for: Expired reagents, spilled solids, or reaction byproducts.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Use a fume hood to prevent dust inhalation.

  • Containerization:

    • Do not pour loose powder into a carboy.

    • Place the solid into a clear, sealable polyethylene bag (Zip-lock style).

    • Place this bag inside a second bag (Double-bagging).

  • Labeling:

    • Apply a Hazardous Waste Label to the outer bag.

    • Chemical Name: Write the full name: "1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate".

    • Hazards: Check "Toxic" and "Irritant".[2][3]

    • Constituents: Explicitly list "Bromine" or "Organobromide" to aid downstream incineration crews.

  • Storage: Place the tagged bag into the Solid Hazardous Waste Drum (usually a wide-mouth fiber or plastic drum).

Scenario B: Disposal of Liquid Waste (Solutions)

Applicable for: Reaction mixtures, mother liquors, or HPLC effluents.

  • Segregation Check:

    • Does the solution contain oxidizers (Hydrogen Peroxide, Nitric Acid)? STOP. Neutralize oxidizers before combining.

    • Does the solution contain strong acids? STOP. Neutralize to pH 6-8 to prevent hydrolysis of the ester/amide.

  • Selection of Waste Stream:

    • Primary Stream: Halogenated Organic Waste .[4]

    • Why? Even if the solvent is Methanol (non-halogenated), the solute contains Bromine. Many disposal facilities require any stream with >1-2% halogen content to be treated as halogenated. It is safer and more compliant to default to the Halogenated stream.

  • Transfer:

    • Use a funnel to pour into the Halogenated Waste Carboy (typically designated for DCM/Chloroform).

    • Do not overfill. Leave 10% headspace.

  • Log Entry: Record the volume and approximate concentration on the carboy's log sheet.

Critical Incompatibilities (The "Never Mix" List)

To prevent laboratory accidents, ensure this specific waste is never added to containers holding:

  • Strong Oxidizers (Chromic acid, Permanganates): The aldehyde function on the phenyl ring is a reducing agent. Mixing with oxidizers can generate heat and pressure.

  • Strong Bases (NaOH, KOH > 1M): Will rapidly hydrolyze the acetate ester and potentially degrade the piperidine linkage, altering the chemical profile and potentially generating heat.

  • Reactive Metals (Sodium, Lithium): General prohibition for halogenated organics (risk of Wurtz-type coupling or explosion).

Spill Contingency Plan

Minor Spill (< 5g or < 100mL):

  • Alert: Notify nearby personnel.

  • PPE: Don appropriate PPE immediately.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then wipe up.

    • Liquid: Use vermiculite or chemically inert absorbent pads . Do not use paper towels for large liquid spills if the solvent is flammable.

  • Disposal: Place all spill debris (gloves, pads, towels) into a bag, seal, and label as "Solid Hazardous Waste (Debris) - Contaminated with Organobromides."

Regulatory & Compliance Context (US/RCRA Focus)

While this specific molecule may not have a unique "U-list" or "P-list" number under RCRA (Resource Conservation and Recovery Act), it is regulated based on Characteristics :

  • Waste Code Determination:

    • If ignitable (flash point < 60°C due to solvent): D001 .

    • If toxic (TCLP failure, though unlikely for this specific intermediate without testing): D019 (Carbon Tetrachloride) or similar halogenated codes often apply by proxy in mixed streams.

    • Best Practice: Label as "Hazardous Waste - Toxic, Irritant, Halogenated."

  • EPA Halogenated Guidelines: The EPA strictly regulates halogenated solvents (F-listed wastes like F001/F002). Adding this brominated solid to a non-halogenated solvent stream (like Acetone) technically renders the entire drum a "Halogenated Mixture," significantly increasing disposal costs. Always segregate.

References
  • United States Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. (2023).[5] Retrieved from [Link]

  • Princeton University EHS. Waste Removal and Waste Streams Guide. (2022).[2][4][5] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate
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1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate
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